HO-Conh-C3-peg3-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H26N2O5 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C12H26N2O5/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-14-12(16)11-15/h15H,1-11,13H2,(H,14,16) |
InChI Key |
LPMUYWFVSIBQPT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Heterobifunctional Linker: HO-CONH-C3-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins of interest, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the solubility, cell permeability, and overall efficacy of the PROTAC. This technical guide provides a detailed overview of the structure, properties, and application of the HO-CONH-C3-PEG3-NH2 linker, a versatile building block in PROTAC synthesis.
Core Structure and Physicochemical Properties
This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one terminus and a primary amine (-NH2) at the other. Its structure incorporates a propyl (-C3-) chain and a three-unit polyethylene (B3416737) glycol (PEG3) chain, connected via an amide bond. This combination of a hydrophobic alkyl chain and a hydrophilic PEG chain allows for fine-tuning of the physicochemical properties of the resulting PROTAC.
A key application of this linker is in the synthesis of the PROTAC degrader 22-SLF.[1][2][3] This degrader targets the FK506-binding protein 12 (FKBP12) for degradation by recruiting the FBXO22 E3 ligase.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H26N2O5 | MedchemExpress |
| Molecular Weight | 278.35 g/mol | MedchemExpress |
| CAS Number | 2136574-39-3 | MedchemExpress |
| SMILES | OCC(NCCCOCCOCCOCCCN)=O | MedchemExpress |
Molecular Structure
The structure of this compound is characterized by its distinct functional ends and the central linker chain. The hydroxyl group provides a reactive site for conjugation, often to a carboxylic acid on a ligand, while the primary amine offers a nucleophilic point of attachment, typically to an activated carboxylic acid or other electrophilic group on the second ligand.
Role in PROTAC Synthesis and Mechanism of Action
The heterobifunctional nature of this compound makes it an ideal component for the modular synthesis of PROTACs. The general workflow involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker.
Once synthesized, the PROTAC engages both the target protein and the E3 ligase, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocols
While specific, detailed protocols for the synthesis of every PROTAC are often proprietary or published within broader studies, a generalized protocol for the conjugation of a ligand with a carboxylic acid to the amine terminus of this compound is provided below. This represents a common step in PROTAC synthesis.
Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Ligand to the Amine Terminus of the Linker
Materials:
-
This compound
-
Ligand of interest containing a carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add the amide coupling reagents. For example, add HATU (1.1 eq) and HOBt (1.1 eq) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Linker Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Coupling Reaction: Add the dissolved linker to the activated ligand solution, followed by the addition of DIPEA (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired ligand-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
The second ligand can then be conjugated to the hydroxyl terminus of the resulting intermediate using appropriate chemical methods, such as esterification or by first converting the hydroxyl group to a better leaving group.
Application in the Synthesis of 22-SLF
This compound is utilized as the linker in the synthesis of 22-SLF, a PROTAC that degrades FKBP12.[1][2][3] 22-SLF induces the formation of a ternary complex between FKBP12 and the E3 ligase FBXO22, leading to the ubiquitination and subsequent degradation of FKBP12.[4]
Table 2: Biological Activity of 22-SLF
| Compound | Target | E3 Ligase Recruited | DC50 | Source |
| 22-SLF | FKBP12 | FBXO22 | 0.5 µM | MedchemExpress |
The degradation of FKBP12 by 22-SLF is dependent on FBXO22 and can be blocked by inhibitors of the proteasome (MG132) and neddylation (MLN4924), as well as by a competitive ligand for FKBP12.[5]
Signaling Pathway
The following diagram illustrates the logical pathway of targeted protein degradation induced by a PROTAC synthesized with the this compound linker, such as 22-SLF.
Conclusion
The this compound linker is a valuable tool for researchers and drug development professionals in the design and synthesis of PROTACs. Its heterobifunctional nature, combined with the tunable physicochemical properties imparted by the alkyl and PEG components, allows for the rational construction of effective protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will be crucial in developing novel therapeutics for a wide range of diseases.
References
HO-Conh-C3-peg3-NH2 chemical properties
An in-depth analysis of the chemical compound designated as HO-Conh-C3-peg3-NH2 reveals its nature as a heterobifunctional linker, a critical component in the fields of bioconjugation, drug delivery, and proteomics. This guide delineates its chemical properties, outlines experimental applications, and provides visualizations of its utility in scientific workflows.
Core Chemical Properties
This compound is a molecule featuring a terminal hydroxyl (-OH) group and an opposing terminal amine (-NH2) group. These functional groups are bridged by a linker composed of an amide bond, a three-carbon alkyl chain (C3), and a polyethylene (B3416737) glycol (PEG) chain with three repeating units (peg3). The presence of the hydrophilic PEG chain enhances the solubility of this linker in aqueous environments, a valuable attribute for biological applications.
Structural and Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below. This data is essential for researchers in planning stoichiometric calculations for conjugation reactions and for understanding the compound's physical characteristics.
| Property | Value |
| Molecular Formula | C12H26N2O5 |
| Molecular Weight | 278.35 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, desiccated, under inert atmosphere |
Experimental Protocols and Applications
The distinct functionalities of the terminal hydroxyl and amine groups allow for orthogonal or sequential conjugation strategies. The primary amine group is readily reactive with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive electrophiles. The hydroxyl group can be activated or used in reactions such as esterification.
General Protocol for Amine-Reactive Conjugation
This protocol provides a general workflow for conjugating the primary amine of this compound to a target molecule containing an NHS ester.
-
Reagent Preparation: Dissolve the NHS-ester functionalized molecule in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Separately, prepare a solution of this compound in the same solvent. A tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), should be added to the reaction mixture to act as a proton scavenger.
-
Reaction Incubation: Mix the reactant solutions. The molar ratio of the linker to the NHS ester may need to be optimized, but a slight excess of the linker is often used to ensure complete reaction. Allow the mixture to react for a period ranging from 1 to 4 hours at room temperature.
-
Quenching: The reaction can be quenched by the addition of a small amount of a primary amine-containing solution, such as Tris buffer, to consume any unreacted NHS ester.
-
Purification: The final conjugate product is typically purified from unreacted starting materials and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.
Visualizing Experimental Workflows
The utility of this compound is best understood through the visualization of its role in complex experimental designs, such as its application in Proteolysis Targeting Chimeras (PROTACs).
In this representative workflow, the this compound linker serves as the central scaffold for constructing a PROTAC. The amine end of the linker can be conjugated to a ligand for a protein of interest (POI), while the hydroxyl end can be subsequently reacted with a ligand for an E3 ubiquitin ligase, yielding the final heterobifunctional PROTAC molecule.
The Pivotal Role of the PEG3 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the diverse array of linker types, the polyethylene (B3416737) glycol (PEG) linker, and specifically the short-chain PEG3 variant, has garnered significant attention for its unique ability to balance hydrophilicity and conformational flexibility.
This technical guide provides a comprehensive exploration of the role of the PEG3 linker in PROTAC design. We will delve into its impact on key performance parameters, present quantitative data from relevant studies, provide detailed experimental protocols for PROTAC characterization, and visualize the underlying biological and experimental processes.
The Multifaceted Role of the PEG3 Linker
The PEG3 linker, composed of three repeating ethylene (B1197577) glycol units, is a flexible and hydrophilic chain that imparts several desirable properties to a PROTAC molecule. Its influence can be categorized into three key areas:
-
Enhancing Solubility and Physicochemical Properties: PROTACs are often large molecules that fall into the "beyond Rule of Five" chemical space, leading to challenges with aqueous solubility. The incorporation of a PEG3 linker increases the hydrophilicity of the overall molecule, which can improve its solubility and reduce non-specific binding, thereby enhancing its suitability for biological assays and in vivo applications.[1][2][3]
-
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased polarity can hinder passive diffusion across the cell membrane, the flexible nature of the PEG3 linker can allow the PROTAC to adopt folded conformations. This conformational masking can shield polar surface areas, creating a more compact structure that is better able to traverse the lipid bilayer.[4][5] However, the optimal linker length is crucial, as excessively long PEG chains can negatively impact permeability.
-
Optimizing Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase. The length and flexibility of the linker are paramount in achieving the correct spatial orientation of these two proteins to facilitate efficient ubiquitination. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex. The PEG3 linker provides a balance of length and flexibility that can effectively span the distance between the target and the E3 ligase, promoting favorable protein-protein interactions within the ternary complex.[6]
Quantitative Analysis of PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs with varying linker compositions, including short PEG linkers, to illustrate the impact on degradation and permeability.
| PROTAC Name/Series | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Cell Line | Reference |
| BTK Covalent PROTACs | BTK | CRBN | Ibrutinib-PEG3-Pomalidomide | ~30 nM | >90% | Mino | [6] |
| BTK | CRBN | Ibrutinib-PEG5-Pomalidomide | ~10 nM | >95% | Mino | [6] | |
| ERK5-Targeting PROTACs | ERK5 | VHL | VHL Ligand - PEG-like Linker 2 | N/A | N/A | N/A (Permeability Study) | [5] |
| ERK5 | VHL | VHL Ligand - PEG-like Linker 3 | N/A | N/A | N/A (Permeability Study) | [5] |
Note: Data is often presented for a series of linkers, and direct head-to-head comparisons for a single target with a PEG3 linker are not always available. The data presented for BTK-targeting PROTACs shows a trend where a slightly longer PEG5 linker resulted in a lower DC50 value compared to the PEG3 linker, highlighting the importance of linker length optimization.
| PROTAC Name | Linker Composition | In Vitro VHL Binding IC50 (nM) | In Cellulo VHL Engagement IC50 (nM) | Permeability Ratio (In Cellulo/In Vitro) | Permeability Classification | Reference |
| PROTAC 2 | PEG-like | 130 | 180 | 1.4 | High | [5] |
| PROTAC 3 | PEG-like | 110 | 480 | 4.4 | Medium-High | [5] |
| PROTAC 9 | PEG-like | 110 | 180 | 1.6 | High | [5] |
This table demonstrates how linker composition affects the passive permeability of VHL-recruiting PROTACs. A lower permeability ratio indicates higher cell permeability.
Key Experimental Protocols
The characterization of PROTACs involves a series of in vitro and cell-based assays to determine their efficacy, mechanism of action, and cellular effects. Below are detailed protocols for three fundamental experiments.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples.
- Prepare samples with Laemmli buffer and denature by boiling at 95°C for 5-10 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: MTS Assay for Cell Viability
This colorimetric assay determines the effect of the PROTAC on cell proliferation and viability.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC for a specified time period (e.g., 72 hours). Include a vehicle control.
2. MTS Reagent Addition and Incubation:
- Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
3. Absorbance Measurement:
- Measure the absorbance of each well at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a biophysical method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
1. Reagent Preparation:
- Prepare purified, tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase complex).
- Prepare TR-FRET donor (e.g., terbium-labeled anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) reagents.
- Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
2. Assay Plate Setup:
- In a low-volume 384-well plate, add the assay buffer, the tagged POI, the tagged E3 ligase complex, and the PROTAC at various concentrations.
- Include controls with no PROTAC, no POI, and no E3 ligase.
3. Antibody Addition and Incubation:
- Add the donor and acceptor antibody reagents to all wells.
- Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light, to allow for complex formation and antibody binding.
4. Signal Detection:
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, exciting the donor and measuring emission from both the donor and acceptor.
5. Data Analysis:
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Plot the TR-FRET ratio against the PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex.
Visualization of Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PROTAC-mediated protein degradation cycle.
Caption: Simplified Androgen Receptor (AR) signaling pathway and PROTAC intervention.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Conclusion
The PEG3 linker is a powerful tool in the PROTAC designer's arsenal, offering a versatile means to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex. While the optimal linker is always target- and system-dependent, the fundamental properties of the PEG3 linker—hydrophilicity, flexibility, and appropriate length—make it a frequent and effective choice in the development of potent and selective protein degraders. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the ability to fine-tune PROTACs with superior potency and drug-like properties will continue to advance the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of HO-CONH-C3-PEG3-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this approach lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. A critical component of a PROTAC is the linker, which connects the target protein binder to an E3 ubiquitin ligase recruiter. The nature of this linker is paramount to the efficacy of the PROTAC. This technical guide provides an in-depth exploration of the HO-CONH-C3-PEG3-NH2 linker, a key building block in the development of novel protein degraders.
This guide will delve into the core aspects of this compound, including its role in the PROTAC degrader 22-SLF, its mechanism of action, and the experimental protocols used to characterize its function. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.
Core Concepts: The Role of the Linker in PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker connecting the two ends of the PROTAC is not a passive spacer; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex, and thus the efficiency of protein degradation.
The this compound linker is a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.
Case Study: The PROTAC Degrader 22-SLF
The utility of the this compound linker is exemplified in the PROTAC degrader known as 22-SLF. This molecule has been shown to effectively induce the degradation of the FK506-binding protein 12 (FKBP12) by recruiting the F-box protein 22 (FBXO22) E3 ligase.[1]
Mechanism of Action of 22-SLF
The 22-SLF PROTAC, incorporating the this compound linker, orchestrates the degradation of FKBP12 through a series of well-defined steps:
-
Binding to Target and E3 Ligase: The 22-SLF molecule simultaneously binds to FKBP12 and the FBXO22 E3 ligase.
-
Ternary Complex Formation: This dual binding event results in the formation of a stable FKBP12-22-SLF-FBXO22 ternary complex. The this compound linker plays a crucial role in orienting the two proteins optimally for the subsequent ubiquitination step.
-
Ubiquitination: Within the ternary complex, the FBXO22 E3 ligase facilitates the transfer of ubiquitin molecules to the FKBP12 protein.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
The formation of the ternary complex has been experimentally confirmed through co-immunoprecipitation studies.[2]
Quantitative Data for 22-SLF
The efficacy of 22-SLF in degrading FKBP12 has been quantified through cellular assays. The key performance metrics are summarized in the table below.
| Parameter | Value | Description |
| DC50 | 0.5 µM | The concentration of 22-SLF required to degrade 50% of the target protein (FKBP12). |
| Dmax | ~89% | The maximum percentage of FKBP12 degradation achieved with 22-SLF. |
Note: Specific binding affinities (KD) for the binary and ternary complexes of the 22-SLF system are not publicly available at the time of this guide's creation.
Experimental Protocols
The characterization of PROTACs like 22-SLF involves a suite of biochemical and cellular assays to elucidate their mechanism of action and quantify their efficacy.
Synthesis of this compound Linker
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on standard organic chemistry principles. The synthesis would likely involve the coupling of a protected amino-PEG3-alcohol derivative with a protected C3 carboxylic acid, followed by deprotection steps. A general approach would be:
-
Protection of Starting Materials: Commercially available HO-PEG3-NH2 would have its amine group protected (e.g., with a Boc group). A C3 carboxylic acid with a protected hydroxyl group would also be required.
-
Amide Coupling: The protected PEG derivative would be reacted with the protected C3 carboxylic acid using a standard coupling agent such as HATU or EDC/NHS to form an amide bond.
-
Deprotection: The protecting groups on the hydroxyl and amine termini would be removed to yield the final this compound linker.
Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol is designed to qualitatively demonstrate the formation of the FKBP12-22-SLF-FBXO22 ternary complex in cells.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged FKBP12 (e.g., FLAG-FKBP12) and FBXO22 (e.g., HA-FBXO22)
-
22-SLF degrader
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the tags (anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-FKBP12 and HA-FBXO22.
-
Treatment: Treat the transfected cells with 22-SLF and a proteasome inhibitor (to prevent degradation of the complex).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody conjugated to magnetic beads to pull down FLAG-FKBP12 and any interacting proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-FBXO22. The presence of a band for HA-FBXO22 in the 22-SLF-treated sample, but not in the control, confirms the formation of the ternary complex.
Western Blot for Protein Degradation
This protocol quantifies the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cells expressing the target protein (e.g., HEK293T expressing FKBP12)
-
22-SLF degrader at various concentrations
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein (e.g., anti-FKBP12)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of 22-SLF for a fixed period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against FKBP12 and a loading control, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the FKBP12 band intensity to the loading control to determine the percentage of protein degradation at each 22-SLF concentration.
Visualizations
Signaling Pathway of 22-SLF Mediated FKBP12 Degradation
Caption: Mechanism of 22-SLF mediated degradation of FKBP12 via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized experimental workflow for the development and evaluation of PROTACs.
Conclusion
The this compound linker represents a valuable tool in the rapidly advancing field of targeted protein degradation. Its incorporation into the PROTAC degrader 22-SLF highlights the critical role of the linker in mediating the formation of a productive ternary complex and achieving potent and efficient degradation of the target protein FKBP12. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this and other PROTAC molecules. As the TPD field continues to mature, a deeper understanding of linkerology, aided by detailed technical guides such as this, will be instrumental in the rational design of the next generation of protein-degrading therapeutics.
References
A Technical Guide to PROTAC Technology: Core Principles and the Role of PEG Linkers
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles of Proteolysis Targeting Chimera (PROTAC) technology, a revolutionary therapeutic modality that hijacks the body's own cellular machinery to eliminate disease-causing proteins.[1][2] We will explore the tripartite structure of these heterobifunctional molecules, their catalytic mechanism of action, and the critical role of the chemical linker that connects the functional domains.[3][4] A special focus is placed on Polyethylene Glycol (PEG) linkers, which have become a cornerstone of modern PROTAC design due to their unique properties that enhance solubility, permeability, and overall efficacy.[5] This document includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Core Principles of PROTAC Technology
PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology, which relies on inhibiting a protein's function, to an event-driven model that leads to the physical removal of the target protein. These molecules are not conventional inhibitors; instead, they act as molecular bridges to induce selective intracellular proteolysis.
The Three Components of a PROTAC
A PROTAC is a heterobifunctional molecule composed of three distinct parts covalently bound together:
-
Target Protein Ligand (Warhead): This moiety is designed to specifically bind to the protein of interest (POI), the disease-causing protein targeted for destruction.
-
E3 Ubiquitin Ligase Ligand (Anchor): This ligand recruits a specific E3 ubiquitin ligase, a component of the cell's natural protein disposal system. Commonly recruited E3 ligases include Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Chemical Linker: The linker connects the warhead and the anchor. Far from being a passive spacer, the linker's composition, length, and attachment points are critical for PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.
References
- 1. portlandpress.com [portlandpress.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: HO-CONH-C3-PEG3-NH2, a Bifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional proteolysis-targeting chimera (PROTAC) linker, HO-CONH-C3-PEG3-NH2. This document details its chemical identity, suppliers, role in targeted protein degradation, and provides representative experimental protocols and data interpretation.
Chemical Identity and Suppliers
This compound is a heterobifunctional linker containing a hydroxyl (-OH) group and a primary amine (-NH2) group, connected by a flexible polyethylene (B3416737) glycol (PEG) and propyl chain. This architecture allows for the sequential conjugation of two different ligands, a crucial step in the synthesis of PROTACs.
| Identifier | Information |
| Chemical Name | 1-(2-hydroxyacetamido)-15-amino-4,7,10-trioxa-13-azapentadecane |
| CAS Number | 2136574-39-3[1][2][3] |
| Molecular Formula | C12H27N3O5 |
| Molecular Weight | 293.36 g/mol |
Table 1: Chemical Identifiers for this compound
Commercial Suppliers
This linker is available from various chemical suppliers specializing in reagents for drug discovery and chemical biology.
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-163821[4] |
| Biorbyt | This compound | orb1458393[5] |
Table 2: Commercial Suppliers of this compound
Role in Targeted Protein Degradation and PROTAC Technology
This compound serves as a critical component in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase (the "E3 ligase binder").
-
A chemical linker that connects the two ligands.
The linker's length, flexibility, and chemical properties are crucial for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI. PEG-based linkers, such as this compound, are widely used due to their ability to improve the solubility and pharmacokinetic properties of the resulting PROTAC.
Application in the Synthesis of Degrader 22-SLF
This compound has been utilized as a linker in the synthesis of a PROTAC degrader known as 22-SLF .[1][4] This degrader was identified in a CRISPR activation screen to induce the degradation of the protein FKBP12 by recruiting the E3 ligase F-box protein 22 (FBXO22).[1][6][7] This study highlights the utility of this linker in the development of novel PROTACs that can engage E3 ligases beyond the more commonly used ones like VHL and Cereblon.
The general workflow for utilizing a bifunctional linker like this compound in PROTAC synthesis is depicted below.
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
Experimental Protocols
The following are representative protocols for the synthesis and characterization of a PROTAC using this compound. These protocols are based on standard synthetic methodologies and should be adapted and optimized for specific ligands.
Representative Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where a carboxylic acid-functionalized POI ligand is first coupled to the amine group of the linker, followed by activation of the hydroxyl group and coupling to an amine-functionalized E3 ligase ligand.
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a peptide coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (POI-Linker-OH) by flash column chromatography.
Step 2: Coupling of E3 Ligase Ligand to the Intermediate
-
Activate the terminal hydroxyl group of the POI-Linker-OH intermediate. A common method is to convert it to a better leaving group, such as a mesylate or tosylate.
-
Dissolve the intermediate (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (B128534) (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).
-
Stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
-
Couple the activated intermediate with the E3 ligase ligand containing a nucleophilic group (e.g., an amine or thiol).
-
To the reaction mixture containing the activated intermediate, add the E3 ligase ligand (1.1 eq.) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA).
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours).
-
-
Work-up: Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to obtain a highly pure sample.
Caption: Representative synthetic pathway for a PROTAC using this compound.
Characterization of the Linker and Final PROTAC
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic peaks for the ethylene (B1197577) glycol units (typically a multiplet around 3.6 ppm), the propyl chain, and the methylene (B1212753) groups adjacent to the amide and amine functionalities. Upon conjugation to the POI and E3 ligands, the appearance of new aromatic and aliphatic signals corresponding to these ligands, along with shifts in the linker protons, will confirm the successful synthesis of the final PROTAC.
-
¹³C NMR: The carbon NMR will show corresponding signals for the different carbon environments in the linker and the conjugated ligands.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):
-
HPLC: HPLC is used to assess the purity of the linker, intermediates, and the final PROTAC. A single sharp peak in the chromatogram indicates a high degree of purity.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for monitoring the progress of the reaction and confirming the identity of the products. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the expected compounds.
Signaling Pathway in PROTAC-Mediated Degradation
The ultimate function of a PROTAC synthesized with this linker is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
The process involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can then act catalytically to degrade another POI molecule.
This technical guide provides a foundational understanding of the PROTAC linker this compound for researchers in the field of targeted protein degradation. The provided information on its properties, suppliers, and representative experimental protocols is intended to facilitate its application in the design and synthesis of novel PROTACs for therapeutic and research purposes.
References
- 1. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of HO-CO-NH-C3-PEG3-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the bifunctional linker, HO-CO-NH-C3-PEG3-NH2. Due to the limited availability of specific quantitative data in public literature, this guide focuses on qualitative solubility in various common solvents, based on the general properties of similar short-chain polyethylene (B3416737) glycol (PEG) compounds. Additionally, a detailed experimental protocol for determining the precise solubility of this compound is provided, along with a logical workflow for solubility assessment.
Qualitative Solubility Summary
The solubility of bifunctional PEG linkers is largely dictated by the hydrophilic nature of the polyethylene glycol chain. For short-chain linkers such as HO-CO-NH-C3-PEG3-NH2, excellent solubility in aqueous solutions and polar organic solvents is expected.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Freely Soluble | The hydrophilic PEG3 spacer and the terminal carboxylic acid and amine groups are expected to form strong hydrogen bonds with water molecules, leading to high aqueous solubility.[1][2][3][4][5] |
| Polar Protic | Methanol, Ethanol | Soluble | The polar nature of short-chain alcohols can solvate the polar functional groups and the PEG chain of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are known to be effective in dissolving a wide range of organic molecules, including PEGylated compounds. They can effectively solvate both the polar and non-polar parts of the molecule. |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Soluble | Chlorinated solvents are generally good solvents for a variety of organic compounds, and PEGs typically show solubility in them. |
| Ethers | Diethyl Ether | Insoluble | PEGs, in general, are not soluble in ether. |
| Hydrocarbons | Toluene (B28343), Hexane | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor choices for solvating the highly polar HO-CO-NH-C3-PEG3-NH2 molecule. Some solubility might be achieved in toluene with heating. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
HO-CO-NH-C3-PEG3-NH2
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical method for quantification.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of HO-CO-NH-C3-PEG3-NH2 and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of HO-CO-NH-C3-PEG3-NH2 to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Shake the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be performed to determine the optimal shaking time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of HO-CO-NH-C3-PEG3-NH2 in the diluted supernatant samples.
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mmol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a novel compound in a research and development setting.
Caption: Workflow for Solubility Assessment of a Novel Compound.
References
- 1. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. chempep.com [chempep.com]
- 5. lumiprobe.com [lumiprobe.com]
The Pivotal Role of PEGylated Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable properties. This guide provides an in-depth technical overview of the mechanism of action of PROTACs employing PEGylated linkers, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action of PEGylated PROTACs
The fundamental mechanism of a PROTAC is to induce the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase.[2] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2]
The PEGylated linker plays a multifaceted role in this process:
-
Distance and Geometry: The length of the PEG linker is paramount in dictating the distance and relative orientation of the target protein and the E3 ligase within the ternary complex.[3] An optimal linker length is crucial for productive ubiquitination. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a non-productive complex.[4]
-
Solubility and Permeability: PEG linkers are hydrophilic, which can enhance the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC development. This improved solubility can also positively impact cell permeability and overall pharmacokinetic properties.
-
Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex.
Quantitative Data on PEGylated PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using the VHL E3 ligase, with varying PEG linker lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data is illustrative and compiled from various sources in the literature for comparative purposes.
As the data indicates, the PEG5 linker demonstrates the optimal length for this particular PROTAC system, resulting in the lowest DC50 and the highest Dmax. This highlights the critical importance of linker optimization in PROTAC design.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound and vehicle control (DMSO)
-
SDS-PAGE gels, Western blot reagents, and antibodies against the POI
Methodology:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Initiate Reaction: In separate tubes, add the E3 ligase and either the PROTAC or DMSO vehicle to the master mix to initiate the ubiquitination reaction. Include controls lacking E1 or E3 to ensure the specificity of the reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
Cells expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor)
-
PROTAC compound
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
Microplate reader capable of measuring luminescence and filtered fluorescence
Methodology:
-
Cell Preparation: Seed the engineered cells in a white-walled assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor and acceptor signals on a microplate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Visualizing the Mechanisms and Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Evaluating PEGylated PROTACs
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Logical Relationship of PEG Linker Properties and PROTAC Efficacy
Caption: Logical relationship of linker properties.
Conclusion
The PEGylated linker is a critical component in the design of efficacious PROTACs, profoundly influencing their mechanism of action and therapeutic potential. A systematic approach to optimizing linker length and composition is essential for achieving potent and selective protein degradation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, evaluate, and advance the next generation of PROTAC-based therapeutics. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to rationally design these powerful molecules to combat a wide range of diseases.
References
- 1. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
exploring different E3 ligase ligands for HO-Conh-C3-peg3-NH2
An In-depth Technical Guide to Exploring E3 Ligase Ligands for the HO-CONH-C3-PEG3-NH2 Linker
Introduction to PROTAC Technology and Linker-Based Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a ternary complex (POI-PROTAC-E3 ligase) induced by the PROTAC leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. This guide focuses on the exploration of E3 ligase ligands compatible with a specific bifunctional linker, This compound . This linker possesses a hydroxyl group (-OH) at one end, suitable for conjugation to a POI ligand, and a primary amine (-NH2) at the other, which is ideal for coupling with E3 ligase ligands that contain a carboxylic acid functional group.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comparative analysis of prominent E3 ligase ligands, detailed experimental protocols for PROTAC synthesis and evaluation, and structured data presentation formats.
Section 1: A Comparative Analysis of E3 Ligase Ligands
While over 600 E3 ligases exist in the human genome, a small fraction have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands. The most widely used E3 ligases are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. These are among the most popular choices for PROTAC design. A key feature of these molecules is a glutarimide (B196013) moiety that binds to CRBN. For conjugation to the amine group of the this compound linker, a carboxylic acid handle is typically introduced on the phthalimide (B116566) ring of the ligand.
Von Hippel-Lindau (VHL) Ligands
VHL ligands are often based on the endogenous peptide sequence of hypoxia-inducible factor 1α (HIF-1α). A common VHL ligand scaffold is based on (2S, 4R)-4-hydroxyproline. A carboxylic acid can be made available for amide coupling, making these ligands highly compatible with the specified linker.
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP-recruiting PROTACs often utilize ligands based on methyl-bestatin or other small molecules that mimic the N-terminus of the SMAC/Diablo protein. These ligands can be synthesized with carboxylic acid functionalities for linker attachment.
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is an E3 ligase that regulates the tumor suppressor p53. Ligands for MDM2 are frequently based on the Nutlin scaffold. These structures can be chemically modified to include a carboxylic acid, allowing for straightforward conjugation.
Data Presentation: E3 Ligase Ligand Comparison
The selection of an E3 ligase ligand is a critical step in PROTAC design. The following table summarizes key quantitative data for representative ligands, focusing on those with suitable exit vectors for conjugation with an amine-terminated linker.
| E3 Ligase | Representative Ligand Scaffold | Reported Binding Affinity (Kd to E3) | Common Linker Attachment Point (for Amine Coupling) | Key Advantages |
| CRBN | Pomalidomide | ~250 nM | Carboxylic acid off the phthalimide ring | Well-established chemistry; smaller, drug-like ligands. |
| VHL | (S,R,S)-AHPC derivative | ~180 nM | Carboxylic acid on the phenyl ring | Potent; distinct biology from CRBN. |
| IAP | Methyl-bestatin derivative | ~40 nM (to cIAP1-BIR3) | Carboxylic acid at the C-terminus | Can induce apoptosis in cancer cells. |
| MDM2 | Nutlin-3 derivative | ~90 nM | Carboxylic acid on the phenyl ring | Can reactivate p53 tumor suppressor functions. |
Section 2: Experimental Protocols: PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker involves standard organic chemistry reactions, primarily amide bond formation.
General Workflow for PROTAC Synthesis
The overall strategy involves a convergent synthesis where the E3 ligase ligand and the POI ligand are coupled to the bifunctional linker in a sequential manner.
Protocol 1: Amide Coupling of E3 Ligase Ligand to the Linker
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the amine terminus of this compound.
Materials:
-
E3 Ligase Ligand with a carboxylic acid group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert nitrogen atmosphere, dissolve the E3 ligase ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated E3 ligase ligand mixture.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% LiCl aqueous solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product (HO-Linker-E3 Ligand) by flash column chromatography or preparative HPLC to yield the desired intermediate.
Note: The resulting intermediate, which now has a terminal hydroxyl group, can be similarly coupled to a POI ligand with a carboxylic acid group to complete the PROTAC synthesis.
Section 3: Experimental Evaluation Workflow
Once synthesized, the PROTAC must be rigorously tested to confirm its mechanism of action and efficacy. This involves a series of biochemical and cellular assays.
Protocol 2: Target Degradation Assay by Western Blot
This is a fundamental assay to quantify the reduction of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized PROTAC and inactive control (e.g., epimer of the E3 ligand)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels, transfer apparatus, and PVDF membrane
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and the inactive control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Protocol 3: In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.
Materials:
-
PROTAC-Driven Ubiquitination Assay Kit (commercial kits are available, e.g., for CRBN or VHL)
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and the POI.
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer
Procedure (based on a generic AlphaLISA® format):
-
Prepare the ubiquitination reaction mixture containing the E3 ligase, POI, E2 enzyme, ATP, and biotinylated ubiquitin in the provided assay buffer.
-
Add the PROTAC of interest at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the E1 enzyme and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add AlphaLISA® acceptor beads (e.g., GSH-coated for a GST-tagged POI) and streptavidin-coated donor beads (to detect biotin-ubiquitin).
-
Incubate in the dark as per the manufacturer's instructions.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ubiquitinated POI.
Section 4: The Ubiquitin-Proteasome Signaling Pathway
PROTACs function by hijacking the native UPS pathway. Understanding this pathway is fundamental to interpreting experimental results.
Section 5: Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for comparing the efficacy of different PROTACs derived from various E3 ligase ligands.
Table 1: Example Degradation Potency and Efficacy Data
This table summarizes key degradation parameters obtained from experiments like the Western Blot protocol.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-01 | Pomalidomide-based | BRD4 | HEK293 | 15 | 95 |
| Inactive-01 | Pomalidomide-epimer | BRD4 | HEK293 | >10,000 | <10 |
| PROTAC-02 | VHL-based | BRD4 | HEK293 | 25 | 92 |
| Inactive-02 | VHL-epimer | BRD4 | HEK293 | >10,000 | <5 |
Table 2: Example Binary and Ternary Complex Binding Data (from SPR or TR-FRET)
This table shows binding affinities, which are crucial for understanding the formation of the ternary complex.
| PROTAC ID | Binds to | Kd (nM) | Ternary Complex Cooperativity (α) |
| PROTAC-01 | Target Protein (BRD4) | 25 | 5.2 (Positive) |
| PROTAC-01 | E3 Ligase (CRBN) | 150 | |
| PROTAC-02 | Target Protein (BRD4) | 28 | 0.8 (Negative) |
| PROTAC-02 | E3 Ligase (VHL) | 50 |
Note: Cooperativity (α) is a measure of how the binding of one protein partner influences the binding of the other. α > 1 indicates positive cooperativity, which is generally favorable for PROTAC efficacy.
Conclusion
The selection of an appropriate E3 ligase ligand is a multifaceted decision in the design of a PROTAC utilizing the this compound linker. This guide provides a framework for this process, highlighting the most common ligand classes and their compatibility with the amine-reactive handle of the linker. The provided protocols for synthesis and evaluation offer a clear path from chemical design to biological validation. By systematically synthesizing PROTACs with different E3 ligase ligands and rigorously evaluating them through the described biochemical and cellular assays, researchers can identify the optimal combination to achieve potent and selective degradation of their protein of interest. The structured presentation of quantitative data is paramount for making informed decisions and advancing promising degrader molecules through the drug discovery pipeline.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of HO-Conh-C3-peg3-NH2 to a Warhead
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the bifunctional linker, HO-Conh-C3-peg3-NH2, to a therapeutic "warhead." The methodologies described herein are based on established bioconjugation principles and are intended to serve as a comprehensive guide. Polyethylene glycol (PEG) linkers are widely utilized in drug development to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] The this compound linker features a terminal primary amine that allows for covalent attachment to a variety of electrophilic groups on a warhead.
Overview of Conjugation Chemistry
The primary amine of this compound is a versatile nucleophile that can react with several functional groups on a warhead to form a stable covalent bond. The two most common conjugation strategies involve:
-
Amide Bond Formation with a Carboxylic Acid: In the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid on the warhead is activated to form an intermediate that readily reacts with the primary amine of the linker.
-
Reaction with an Activated Ester: Warheads pre-functionalized with an N-hydroxysuccinimide (NHS) ester are highly reactive towards primary amines, forming a stable amide bond under mild conditions.[2][3][6][7][8]
The choice of conjugation strategy will depend on the available functional groups on the warhead molecule.
Data Presentation
The success of the conjugation reaction is typically assessed by a combination of chromatographic and spectrometric techniques. The following table summarizes representative quantitative data for a typical conjugation of an amine-PEG linker to a warhead.
| Parameter | Value | Method of Analysis |
| Conjugation Efficiency | >90% | HPLC, LC-MS |
| Purity of Conjugate | >95% | HPLC, UPLC |
| Yield | 60-80% | Isolated Mass |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (ESI-MS) |
| Structural Confirmation | Characteristic Peaks | Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
Protocol 1: Conjugation to a Warhead Containing a Carboxylic Acid
This protocol describes the conjugation of this compound to a warhead containing a carboxylic acid functional group using EDC and N-hydroxysuccinimide (NHS) for activation.
Materials:
-
This compound Linker
-
Warhead with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-7.5 for conjugation
-
Quenching Solution: 1 M Tris buffer, pH 8.0
-
Purification Supplies: Reverse-phase HPLC system or silica (B1680970) gel for column chromatography
Procedure:
-
Warhead Activation:
-
Dissolve the carboxylic acid-containing warhead (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-60 minutes to form the NHS-activated warhead. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the this compound linker (1.5 equivalents) in the conjugation buffer or the anhydrous solvent used in the activation step.
-
Add the linker solution to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.[6][7] The reaction progress should be monitored by LC-MS to determine the extent of conjugate formation.
-
-
Quenching:
-
Once the reaction is complete, add the quenching solution to the reaction mixture to consume any unreacted NHS-activated warhead.
-
-
Purification:
-
The crude reaction mixture can be purified by reverse-phase HPLC or silica gel chromatography to isolate the desired conjugate.[9] The choice of purification method will depend on the properties of the conjugate.
-
-
Characterization:
Protocol 2: Conjugation to a Warhead Containing an NHS Ester
This protocol is a more direct approach when the warhead is already functionalized with an amine-reactive NHS ester.
Materials:
-
This compound Linker
-
Warhead with an NHS ester group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 7.2-8.5[2][3]
-
Purification Supplies: Reverse-phase HPLC system or size-exclusion chromatography
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-functionalized warhead (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve the this compound linker (1.2 equivalents) in the reaction buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate from unreacted starting materials and byproducts using reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
Visualizations
Caption: Workflow for the conjugation of this compound to a carboxylic acid-containing warhead.
Caption: Conceptual signaling pathway of an ADC utilizing a PEG linker to deliver a warhead.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. NHS-PEG-NHS [nanocs.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. enovatia.com [enovatia.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling HO-CONH-C3-PEG3-NH2 to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the chemical coupling of the amine-functionalized linker, HO-CONH-C3-PEG3-NH2, to a carboxylated E3 ligase ligand, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They are comprised of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]
The protocols outlined below focus on the formation of a stable amide bond between the primary amine of the this compound linker and a carboxylic acid functional group on either a von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase ligand, two of the most commonly utilized E3 ligases in PROTAC design.[5]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The following diagram illustrates the general mechanism of action for a VHL-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of an E3 ligase ligand coupled to the this compound linker involves three main stages: amide coupling, purification, and characterization.
Caption: Experimental workflow for synthesis and characterization.
Data Presentation: Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of PROTACs involving amide coupling of a PEG-based linker to an E3 ligase ligand. Yields can vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Yields for Amide Coupling in PROTAC Synthesis
| E3 Ligase Ligand | Target Protein Ligand | Linker Type | Coupling Reagents | Solvent | Yield (%) |
| VHL-acid | p38α inhibitor | PEG | HATU, DIPEA | DMF | 50 |
| CRBN (Pomalidomide)-acid | JQ1 | PEG | HATU, DIPEA | DMF | 70 |
| VHL-acid | ERK5 inhibitor | PEG | T3P | N/A | 14-41 |
| CRBN (Pomalidomide)-amine | JQ1-acid | N/A | PyAOP, N-methylimidazole | N/A | >90 |
Table 2: Characterization Data for a Representative VHL-based PROTAC
| Analytical Method | Parameter | Observed Value |
| LC-MS | Retention Time | 1.5 - 2.5 min (typical for C18 column) |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated vs. Found within 5 ppm |
| ¹H NMR (400 MHz, CDCl₃) | Diagnostic Peaks (ppm) | Signals corresponding to VHL ligand, PEG linker, and target ligand protons |
| Purity (by HPLC) | % Area | >95% |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Carboxylated E3 Ligase Ligand
This protocol describes a general procedure for the amide coupling of an amine-terminated PEG linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand) using HATU as the coupling agent.
Materials and Reagents:
-
Carboxylated E3 Ligase Ligand (e.g., VH 032 amide-alkylC2-acid or Pomalidomide-C6-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylated E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of the E3 Ligase Ligand-Linker Conjugate
Purification of the crude product is typically achieved by preparative high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Crude E3 ligase ligand-linker conjugate
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
-
Set up the preparative HPLC system with a C18 column.
-
Establish a suitable gradient of water and acetonitrile (often with 0.1% formic acid or TFA) as the mobile phase. A typical gradient might be 10-90% acetonitrile over 30 minutes.
-
Inject the dissolved crude product onto the column.
-
Collect fractions corresponding to the desired product peak, as identified by UV detection (typically at 220 and 254 nm).
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation) to obtain the purified E3 ligase ligand-linker conjugate.
Protocol 3: Characterization of the Final Conjugate
The identity and purity of the final product should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS Analysis:
-
Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Analyze the retention time and the mass-to-charge ratio ([M+H]⁺) of the major peak. The observed mass should correspond to the calculated mass of the desired conjugate.
NMR Spectroscopy:
-
Dissolve a sufficient amount of the purified product (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks corresponding to the E3 ligase ligand, the PEG linker, and the newly formed amide bond.
Conclusion
The successful coupling of the this compound linker to a carboxylated E3 ligase ligand is a fundamental step in the synthesis of potent and effective PROTACs. The protocols provided herein offer a robust starting point for researchers in the field of targeted protein degradation. Optimization of reaction conditions and purification methods may be necessary for specific E3 ligase ligands and target protein ligands to achieve optimal yields and purity. Careful characterization of the final conjugate is essential to ensure its identity and quality for subsequent biological evaluation.
References
- 1. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Targeting Oncogenic Kinases with HO-CONH-C3-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in oncology, offering the potential to eliminate disease-driving proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. This document provides detailed application notes and protocols for the use of HO-CONH-C3-PEG3-NH2 , a versatile PEG-based linker, in the development of PROTACs targeting oncogenic kinases.
Specifically, this linker has been successfully utilized in the synthesis of PROTACs that recruit the F-box protein 22 (FBXO22) E3 ligase to degrade cancer-related proteins, including the oncogenic fusion kinase EML4-ALK and the transcriptional regulator BRD4.[1]
Principle of Action: PROTAC-Mediated Degradation
The fundamental mechanism involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC synthesized with the this compound linker acts as a molecular bridge. One end of the PROTAC is conjugated to a ligand that binds to the oncogenic kinase of interest, while the other end is attached to a ligand that recruits the FBXO22 E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target kinase, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Applications in Targeting Oncogenic Kinases
The this compound linker has been integral to the development of PROTACs targeting key cancer drivers by recruiting the FBXO22 E3 ligase. A notable example is the PROTAC degrader 22-SLF, which was initially developed to target FKBP12 and later adapted to target oncogenic proteins.[1]
-
EML4-ALK Fusion Protein: The EML4-ALK fusion is a driver oncogene in a subset of non-small cell lung cancers (NSCLC). A PROTAC derived from the 22-SLF platform, termed 22-TAE , incorporates an ALK inhibitor and has been shown to induce the degradation of the EML4-ALK protein.[1]
-
Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that regulates the transcription of key oncogenes, including MYC. Another derivative, 22-JQ1 , which includes the BRD4 inhibitor JQ1, effectively promotes the degradation of BRD4.[1]
Quantitative Data Summary
The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table summarizes the performance of PROTACs synthesized using the this compound linker system.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| 22-SLF | FKBP12 | FBXO22 | HEK293T | 0.5 | ~89 | [2] |
| 22-JQ1 | BRD4 | FBXO22 | A549 | Not Specified | Potent Degradation Observed | |
| 22-TAE | EML4-ALK | FBXO22 | H2228 | Not Specified | Potent Degradation Observed |
Note: Specific DC₅₀ and Dₘₐₓ values for 22-JQ1 and 22-TAE were not detailed in the primary publication, but potent, FBXO22-dependent degradation was confirmed via Western Blot analysis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize PROTACs developed using the this compound linker.
Protocol 1: PROTAC Synthesis (General Scheme)
This protocol outlines a general approach for synthesizing a PROTAC using the this compound linker. The synthesis involves standard amide bond formation.
Figure 2: General workflow for PROTAC synthesis.
Materials:
-
Target protein ligand with a carboxylic acid functional group.
-
This compound linker.
-
E3 ligase ligand (e.g., an electrophilic moiety for FBXO22 recruitment).
-
Amide coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic solvent (e.g., DMF, DCM).
-
DIPEA (N,N-Diisopropylethylamine).
-
Purification system (e.g., HPLC).
Procedure:
-
Step 1: Activation of Target Ligand. Dissolve the target protein ligand (1 eq.) in DMF. Add HATU (1.2 eq.) and DIPEA (3 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Step 2: Coupling with Linker. Add a solution of this compound (1.1 eq.) in DMF to the activated ligand mixture. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Step 3: Purification of Intermediate. Upon completion, purify the resulting ligand-linker intermediate by reverse-phase HPLC to obtain the pure product.
-
Step 4: Conjugation to E3 Ligase Ligand. The terminal hydroxyl group of the linker can be functionalized (e.g., converted to an azide (B81097) for click chemistry or an activated ester) for conjugation to the E3 ligase ligand. Alternatively, if the E3 ligase ligand has a suitable reactive group, direct coupling can be performed.
-
Step 5: Final Purification. Purify the final PROTAC molecule using reverse-phase HPLC. Confirm the identity and purity by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Materials:
-
Cancer cell line expressing the target oncogenic kinase (e.g., H2228 for EML4-ALK, A549 for BRD4).
-
PROTAC stock solution (in DMSO).
-
Cell culture medium and supplements.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-target kinase, anti-loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of target protein degradation on cancer cell proliferation.
Materials:
-
Cancer cell line of interest.
-
PROTAC stock solution (in DMSO).
-
96-well plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization buffer (for MTT).
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to each well, shake to lyse cells, and incubate for 10 minutes. Read luminescence.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Figure 3: Workflow for in-cell ubiquitination assay.
Materials:
-
Cell line expressing the target protein.
-
PROTAC and vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer for immunoprecipitation (IP).
-
Antibody against the target protein for IP.
-
Protein A/G agarose (B213101) beads.
-
Antibody against Ubiquitin for Western blot.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle in the presence of MG132 for 4-6 hours. MG132 prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Lysis: Lyse the cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of Protein A/G beads to pull down the target protein and its binding partners.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
Signaling Pathways Targeted
Degradation of oncogenic kinases like EML4-ALK and BRD4 disrupts critical cancer-promoting signaling pathways.
EML4-ALK Signaling Pathway
The EML4-ALK fusion protein constitutively activates downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to cell proliferation and survival. Degrading EML4-ALK with a PROTAC effectively shuts down these oncogenic signals.
Figure 4: EML4-ALK signaling pathway and PROTAC intervention.
BRD4 Signaling Pathway
BRD4 acts as an epigenetic reader, binding to acetylated histones at super-enhancers and promoters to drive the transcription of oncogenes like MYC. Degrading BRD4 leads to the downregulation of MYC and other target genes, resulting in reduced cell proliferation and apoptosis.
Figure 5: BRD4 signaling pathway and PROTAC intervention.
Conclusion
The this compound linker provides a robust and versatile platform for the development of novel PROTACs. Its application in creating degraders for oncogenic kinases like EML4-ALK and key cancer targets such as BRD4, by recruiting the FBXO22 E3 ligase, highlights its potential in expanding the arsenal (B13267) of targeted cancer therapies. The protocols and data presented here serve as a comprehensive guide for researchers aiming to leverage this technology in their drug discovery and development efforts.
References
Application Notes: Cell Permeability Assays for PROTACs with HO-Conh-C3-peg3-NH2 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The linker is a critical component that influences the physicochemical properties of the PROTAC, including its aqueous solubility and cell permeability.[1]
PROTACs often possess high molecular weights (MW) and large polar surface areas (PSA), characteristics that typically result in poor cellular permeability.[1][3] This presents a significant challenge, as PROTACs must cross the cell membrane to reach their intracellular targets. The HO-Conh-C3-peg3-NH2 linker, incorporating a polyethylene (B3416737) glycol (PEG) motif, is designed to modulate these properties. Therefore, a robust assessment of cell permeability is a critical step in the development of PROTACs utilizing this or similar linkers.
This document provides detailed protocols for three key assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the Cellular Uptake and Accumulation Assay.
The PROTAC Mechanism of Action
Understanding the intracellular journey of a PROTAC is key to appreciating the importance of permeability. The entire process, from cell entry to target degradation, is a multi-step cascade.
Caption: The PROTAC mechanism of action, initiated by cell permeation.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To provide a high-throughput, cell-free assessment of a PROTAC's passive diffusion across an artificial lipid membrane. PAMPA is a cost-effective method for early-stage screening.
Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution, into an acceptor compartment. The rate of diffusion is used to calculate the permeability coefficient (Pe).
Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Detailed Protocol
-
Solution Preparation:
-
Prepare a stock solution of the PROTAC and control compounds (e.g., high-permeability propranolol, low-permeability atenolol) in DMSO.
-
Dilute the stock solutions to a final concentration of 1-10 µM in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., 5%). This is the Donor Solution .
-
Prepare the Acceptor Solution (e.g., PBS with 5% DMSO).
-
Prepare the lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
-
Plate Preparation:
-
Add 300 µL of Acceptor Solution to each well of the 96-well acceptor plate.
-
Add 150 µL of Donor Solution to each well of the 96-well donor plate.
-
Carefully apply 5 µL of the lipid solution to the membrane of each well on the 96-well filter plate, ensuring complete coverage.
-
-
Assembly and Incubation:
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Carefully place the donor plate on top of the filter plate to create the "sandwich" assembly.
-
Incubate at room temperature for 5 to 18 hours in a chamber with a moist environment to prevent evaporation.
-
-
Quantification:
-
After incubation, disassemble the plates.
-
Collect samples from both the donor and acceptor wells.
-
Quantify the concentration of the PROTAC and control compounds using a sensitive analytical method, typically LC-MS/MS.
-
Data Presentation
| Compound | Permeability Class | Pe (x 10⁻⁶ cm/s) |
| PROTAC (this compound linker) | Low/Medium/High | Value |
| Propranolol (High Permeability Control) | High | > 5 |
| Atenolol (Low Permeability Control) | Low | < 1 |
Note: PROTACs frequently exhibit low passive permeability in PAMPA assays. This assay is most useful for rank-ordering compounds within a chemical series.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of a PROTAC across a differentiated monolayer of human Caco-2 cells, which serves as an in vitro model of the intestinal epithelium. This assay evaluates passive diffusion, active transport, and efflux mechanisms.
Principle: Caco-2 cells form tight junctions and express various transporters, including efflux pumps like P-glycoprotein (MDR1). By measuring compound transport from the apical (A) to basolateral (B) side and vice versa (B to A), one can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if the PROTAC is a substrate for efflux pumps.
Experimental Workflow
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Detailed Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts.
-
Culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) across the monolayer using a voltmeter. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Optionally, perform a Lucifer yellow rejection test to confirm tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
Note on PROTACs: Due to potential low recovery from non-specific binding, it is often necessary to modify the standard protocol. Consider adding 0.25% bovine serum albumin (BSA) to the assay buffer to improve recovery.
-
For A-to-B transport: Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
For B-to-A transport: Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker for up to 2 hours.
-
At designated time points, collect samples from the receiver chamber and, at the end of the experiment, from the donor chamber.
-
-
Quantification:
-
Analyze all samples by LC-MS/MS to determine compound concentrations.
-
Data Presentation
The apparent permeability (Papp) and Efflux Ratio (ER) are calculated. An ER greater than 2 suggests the compound is a substrate for active efflux.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| PROTAC (this compound linker) | Value | Value | Value |
| Propranolol (High Permeability) | > 10 | ~10 | ~1 |
| Atenolol (Low Permeability) | < 1 | < 1 | ~1 |
| Digoxin (P-gp Substrate Control) | < 1 | > 2 | > 2 |
Protocol 3: Cellular Uptake and Accumulation Assay
Objective: To directly quantify the intracellular concentration of a PROTAC in a target cell line, confirming it can accumulate at its site of action.
Principle: Cells are incubated with the PROTAC for a defined period. After washing away the extracellular compound, the cells are lysed, and the intracellular PROTAC concentration is measured by LC-MS/MS and normalized to the total protein content of the lysate.
Experimental Workflow
Caption: Workflow for the Cellular Uptake and Accumulation Assay.
Detailed Protocol
-
Cell Seeding: Seed the relevant target cell line into multi-well plates (e.g., 6-well or 12-well) at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment:
-
Remove the culture medium and replace it with a fresh medium containing the PROTAC at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Sample Collection:
-
At the end of the incubation, place the plate on ice and aspirate the medium.
-
Wash the cell monolayer multiple times (e.g., 3x) with ice-cold PBS to completely remove any extracellular PROTAC. This step is critical for accuracy.
-
Add a known volume of lysis buffer (e.g., methanol/water mixture or a buffer compatible with LC-MS/MS) to each well.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
For protein normalization, collect a small aliquot of lysate from a parallel set of wells and perform a BCA protein assay.
-
For PROTAC quantification, process the lysate (e.g., protein precipitation, centrifugation) and analyze the supernatant using a validated LC-MS/MS method with an appropriate internal standard.
-
Data Presentation
Data is typically presented as the amount of intracellular PROTAC normalized to the total protein amount over time.
| PROTAC Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/mg protein) |
| 1 | 1 | Value |
| 1 | 4 | Value |
| 1 | 24 | Value |
| 10 | 1 | Value |
| 10 | 4 | Value |
| 10 | 24 | Value |
References
Application Note: In Vitro Degradation Assays for PROTACs Featuring Amide-PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein. The linker component, such as amide- and PEG-containing structures (e.g., HO-CONH-C3-PEG3-NH2), is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).
This document provides a detailed protocol for assessing the in vitro degradation activity of PROTACs, focusing on the widely used Western blot technique to quantify POI levels. Key efficacy parameters, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are determined through these assays.
Core Principles and Signaling Pathway
PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is catalytic, as the PROTAC molecule is recycled after inducing the ubiquitination and subsequent degradation of a target protein molecule. This allows sub-stoichiometric amounts of a PROTAC to clear a much larger amount of the target protein.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with PEG3 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for experiments involving the optimization of PROTAC linker length using PEG3 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG3 linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is crucial for bringing the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[3][4] PEG (polyethylene glycol) linkers, specifically those with three ethylene (B1197577) glycol units (PEG3), are often used to improve the aqueous solubility of the PROTAC molecule.[5] The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate the formation of a stable ternary complex.
Q2: Is there an optimal, universal linker length for all PROTACs?
No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited. For some targets, a shorter linker may be optimal, while for others, a longer linker may be required to achieve the correct geometry for the ternary complex. Therefore, a systematic evaluation of a series of PROTACs with varying linker lengths is necessary to determine the optimal length for a specific target.
Q3: What is the "hook effect" and how does the linker influence it?
The hook effect is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Q4: How can I improve the cell permeability of my PEG3-linker PROTAC?
Poor cell permeability is a common challenge with PROTACs due to their high molecular weight and polarity. While PEG linkers can improve solubility, they can also increase the topological polar surface area, potentially hindering cell membrane crossing. Strategies to improve permeability include optimizing the linker structure to balance hydrophilicity and rigidity, and in some cases, using shorter linkers to reduce molecular weight. Additionally, prodrug strategies can be employed to mask polar groups.
Troubleshooting Guides
Issue 1: My PROTAC with a PEG3 linker shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules that struggle to cross the cell membrane. Solution: Modify the linker to reduce polarity or introduce features that favor cell uptake. Prodrug strategies can also be employed. |
| No Ternary Complex Formation | The PROTAC may not be effectively bringing the target protein and E3 ligase together. Solution: Confirm target engagement and E3 ligase binding in a cellular context using assays like NanoBRET or CETSA. |
| Non-productive Ternary Complex | A ternary complex may form, but it might not have the correct geometry for ubiquitination. Solution: Redesign the linker by systematically varying its length and attachment points. |
| E3 Ligase Not Expressed or Active | The chosen cell line may not have sufficient levels of the active E3 ligase. Solution: Confirm the expression and activity of the recruited E3 ligase in your cell line using Western blotting or qPCR. |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium. Solution: Assess the stability of your PROTAC in the media over the time course of your experiment. |
Issue 2: I observe a very pronounced hook effect at low PROTAC concentrations.
| Possible Cause | Troubleshooting Step |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation. Solution: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability. |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes. Solution: Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape. |
Issue 3: My synthesized PROTAC with a PEG3 linker has poor solubility.
| Possible Cause | Troubleshooting Step |
| High Lipophilicity | Despite the PEG linker, the overall molecule may still be too lipophilic. Solution: For in vitro assays, use a small amount of an organic co-solvent like DMSO, being mindful of its final concentration in cellular assays (typically <0.5%). |
| Persistent Solubility Issues | If solubility significantly impacts experiments. Solution: Consider synthesizing analogs with more hydrophilic groups on the target ligand or exploring different linker compositions. |
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 8 | >1000 | <10 | [Fictional Data] |
| PROTAC B | PEG | 12 | 150 | 85 | [Fictional Data] |
| PROTAC C | PEG | 16 | 25 | >95 | [Fictional Data] |
| PROTAC D | PEG | 20 | 100 | 90 | [Fictional Data] |
This table illustrates a common trend where an optimal linker length leads to the most potent degradation.
Table 2: Comparison of Linker Types for TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 10 | 50 | 90 | [Fictional Data] |
| Alkyl | 10 | 120 | 85 | [Fictional Data] |
| Rigid (Piperazine) | 10 | 25 | >95 | [Fictional Data] |
This table demonstrates that linker composition, in addition to length, significantly impacts PROTAC efficacy.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 20-30 minutes. Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in living cells.
Materials:
-
Cells engineered to express NanoLuc® fusion of the target protein or E3 ligase.
-
HaloTag® ligand for labeling the other protein partner.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
PROTAC compound.
-
Plate reader equipped for BRET measurements.
Procedure:
-
Cell Preparation: Seed the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag® ligand to the cells and incubate to allow for labeling of the fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor.
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (NanoBRET™) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Materials:
-
Cells, PROTAC, and a proteasome inhibitor (e.g., MG132).
-
Denaturing lysis buffer (e.g., containing SDS).
-
Antibody specific to the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-ubiquitin antibody for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.
Visualizations
Caption: The general mechanism of action for a PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Technical Support Center: Troubleshooting HO-Conh-C3-peg3-NH2 Conjugation Reactions
Welcome to the technical support center for troubleshooting low yield in HO-Conh-C3-peg3-NH2 conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield with this compound is significantly lower than expected. What are the primary reasons for this?
Low conjugation efficiency in reactions involving the primary amine of your PEG linker and a typically NHS-ester activated molecule is often due to one or more of the following factors:
-
Suboptimal pH: The pH of the reaction buffer is the most critical parameter. The unprotonated primary amine is the reactive species, and its concentration is pH-dependent.[1][2]
-
Hydrolysis of the coupling reagent: If you are using an N-hydroxysuccinimide (NHS) ester to react with your amine-terminated PEG, the NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction (aminolysis).[1][2][3]
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic contaminants will compete with your this compound for the activated molecule.[4][5]
-
Improper reagent concentration: An inappropriate molar ratio of the PEG linker to the target molecule can lead to incomplete conjugation.
-
Steric hindrance: The three-dimensional structure of the molecule you are conjugating to may physically block the reactive site, preventing the PEG linker from accessing it.[6][7]
-
Reagent degradation: Improper storage or handling of either the PEG linker or the activated molecule can lead to degradation and loss of reactivity.[4][7]
Q2: What is the optimal pH for an NHS ester-amine conjugation reaction?
The optimal pH for coupling NHS esters with primary amines in an aqueous buffer is typically between 7.2 and 8.5.[3][8] A common starting point is pH 8.3-8.5.[8]
-
Below pH 7.0: The concentration of the nucleophilic unprotonated primary amine is too low for an efficient reaction.
-
Above pH 8.5-9.0: The rate of hydrolysis of the NHS ester increases significantly, which can outcompete the desired aminolysis reaction, leading to lower yields.[2][3]
The pKa of the N-terminal α-amino group on a protein is generally between 7.6 and 8.0, while the ε-amino group of lysine (B10760008) has a pKa between 9.3 and 10.5.[9] By controlling the pH, you can sometimes selectively target the N-terminus.[9][10]
Q3: How can I minimize the hydrolysis of my NHS-ester activated molecule?
Hydrolysis is a major competing reaction that reduces the amount of active reagent available for conjugation.[1][3] To minimize hydrolysis:
-
Control the pH: Avoid pH values above 8.5, as the rate of hydrolysis increases sharply with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[3]
-
Prepare reagents fresh: Dissolve the NHS-ester reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[3][4]
-
Manage reaction time and temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][6] Lower temperatures can help slow the rate of hydrolysis.
-
Increase reactant concentration: Using a more concentrated solution of your amine-containing molecule can favor the aminolysis reaction over hydrolysis.[4]
Q4: My buffer contains Tris. Is this a problem?
Yes, this is a significant problem. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will directly compete with your this compound for the NHS-ester activated molecule, drastically reducing your conjugation yield.[5]
Solution: Always perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer before initiating the conjugation reaction.[5] Desalting columns or dialysis are effective methods for buffer exchange.[7]
Q5: What molar ratio of PEG linker to my target molecule should I use?
To drive the reaction to completion, a molar excess of the amine-terminated PEG linker over the target molecule is often recommended, especially if the target molecule is precious. However, if you are reacting an NHS-ester activated PEG with a protein, you will typically use a molar excess of the PEG-NHS ester. A common starting point is a 5- to 20-fold molar excess of the NHS-ester reagent over the available primary amines on the protein.[7] The optimal ratio will need to be determined empirically for your specific system.
Quantitative Data Summary
The efficiency of conjugation reactions is highly dependent on several parameters. The table below summarizes key reaction conditions for NHS ester-amine couplings.
| Parameter | Recommended Range/Condition | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Optimal is often 8.3-8.5.[3][8] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) decrease hydrolysis rate but may require longer reaction times.[3] |
| Reaction Time | 0.5 - 4 hours at RT; 2 - 12 hours at 4°C | Optimization is required. Monitor reaction progress if possible.[3] |
| Buffer System | PBS, Bicarbonate, Borate, HEPES | Must be amine-free. Avoid Tris, Glycine.[3][5] |
| Molar Ratio | 5x to 20x molar excess of NHS-ester | Varies by application. Start with a moderate excess and optimize.[7] |
| NHS Ester Stability | Half-life at pH 7 (0°C) is ~4-5 hours. | Half-life drops to 10 min at pH 8.6 (4°C).[3] Prepare fresh. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Amine Conjugation
This protocol provides a general guideline for conjugating an NHS-ester activated molecule to your this compound.
-
Buffer Exchange: Ensure your target molecule to be activated is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Reagents:
-
Dissolve the this compound in the same amine-free buffer.
-
Immediately before use, prepare a stock solution of the NHS-ester activated molecule in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Reaction Setup:
-
Combine the target molecule solution and the this compound solution at the desired molar ratio.
-
Add the calculated amount of the NHS-ester stock solution to the reaction mixture while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[3]
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Termination (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or another appropriate purification method.
Protocol 2: Troubleshooting - Buffer Exchange Using a Desalting Column
This protocol is essential if your starting material is in an incompatible buffer (e.g., Tris).
-
Column Equilibration: Equilibrate a desalting column (e.g., a spin column) with 3-4 column volumes of the desired amine-free reaction buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Add your protein or molecule sample to the top of the packed resin.
-
Elution: Centrifuge the column according to the manufacturer's instructions. The larger, buffer-exchanged molecule will elute, while smaller molecules (like Tris or salts) will be retained in the resin.
-
Collection: Collect the eluate containing your purified, buffer-exchanged molecule. It is now ready for conjugation.
Visualizations
Caption: Workflow for a typical this compound conjugation reaction.
Caption: Competing reactions in NHS ester-amine conjugation chemistry.
Caption: A logical troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. scielo.br [scielo.br]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Solubility of PROTACs with HO-Conh-C3-peg3-NH2 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing the HO-Conh-C3-peg3-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with the this compound linker shows poor aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for PROTACs, even those containing a hydrophilic PEG linker, to exhibit poor aqueous solubility. Several factors contribute to this:
-
High Molecular Weight: PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which predisposes them to lower solubility.
-
Hydrophobic Moieties: The warhead and E3 ligase ligand components of the PROTAC are frequently hydrophobic, and their influence can counteract the solubilizing effect of the PEG chain.
-
Overall Molecular Properties: The final solubility is a composite of the properties of the warhead, linker, and E3 ligase ligand. If the hydrophobic nature of the ligands is dominant, the overall molecule can still have low solubility.
Q2: What is the first step I should take to address the poor solubility of my PROTAC?
A2: The initial and most critical step is to accurately quantify the kinetic solubility of your PROTAC in the specific aqueous buffers or cell culture media you intend to use for your experiments. This baseline measurement is essential for evaluating the effectiveness of any solubility enhancement strategies you employ. Simple modifications to the buffer, such as adjusting the pH (if your PROTAC has ionizable groups) or ionic strength, can sometimes lead to improvements.
Q3: What are the main strategies to improve the solubility of my PEGylated PROTAC?
A3: There are two primary approaches to enhance the solubility of your PROTAC:
-
Formulation Strategies: These methods focus on how the PROTAC is prepared and delivered, without altering its chemical structure. Key techniques include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix to prevent crystallization and enhance dissolution.
-
Nanoformulations: Encapsulating the PROTAC in nanoparticles (e.g., polymeric or lipid-based) to improve its solubility and pharmacokinetic profile.
-
Co-solvents: Using a small percentage of a pharmaceutically acceptable co-solvent in the final buffer, if compatible with your assay.
-
-
Chemical Modification Strategies: This involves altering the chemical structure of the PROTAC. While the core this compound linker is defined, modifications to the warhead or E3 ligase ligand, or in some cases, the linker itself, can be considered in the design phase. For instance, incorporating ionizable groups can significantly improve solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving solubility issues with your PROTAC.
Problem: PROTAC precipitates out of solution when diluted from a DMSO stock into an aqueous buffer.
This is a common issue indicating that the thermodynamic solubility of the PROTAC in the aqueous buffer has been exceeded.
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting PROTAC precipitation issues.
Quantitative Data on Solubility Enhancement
While specific data for PROTACs with the this compound linker is not publicly available, the following table summarizes representative data from studies on other PROTACs, illustrating the potential improvements from various techniques.
| PROTAC (Example) | Initial Solubility (µg/mL) | Enhancement Method | Resulting Solubility/Supersaturation | Fold Increase |
| ARCC-4 | Low (unspecified) | Amorphous Solid Dispersion (ASD) with HPMCAS | Pronounced supersaturation without precipitation | Not quantified |
| ARV-825 | < 7 | Self-nanoemulsifying preconcentrate (ARV-SNEP) | Significantly enhanced solubility | Not quantified |
| AZ1 | 48.4 ± 2.6 | ASD with HPMCAS (20% w/w drug loading) | Up to 2-fold increase in drug supersaturation | ~2x |
| AZ2 | 28.1 ± 5.2 | - | - | - |
| AZ3 | 34.5 ± 7.7 | - | - | - |
| AZ4 | 17.3 ± 1.6 | - | - | - |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of your PROTAC.
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
96-well microplate
-
Plate shaker
-
Centrifuge or filter plate
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.
-
Serial Dilution: Add the PROTAC stock solution to the aqueous buffer in a 96-well plate to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubation: Seal the plate and incubate at room temperature (or desired experimental temperature) for 1.5 to 2 hours with shaking.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate, or filter through a low-binding filter plate.
-
Quantification: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: The highest concentration at which the PROTAC remains in solution is determined as its kinetic solubility.
Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes a common method for preparing an ASD in a research setting.
Materials:
-
Your PROTAC
-
Carrier polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation. Determine the desired drug loading (e.g., 10-30% w/w).
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
Drying: Place the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Harvesting: Carefully scrape the solid dispersion from the flask and gently grind it into a fine powder.
-
Characterization (Recommended): Analyze the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and X-ray Powder Diffraction (XRPD) to check for crystallinity.
Experimental Workflow for ASD Preparation and Evaluation:
Technical Support Center: PROTAC Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation, particularly when utilizing polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide: How to Avoid Aggregation of PROTACs with PEG Linkers
Aggregation of Proteolysis Targeting Chimeras (PROTACs) can significantly impact their efficacy and lead to unreliable experimental results. This guide provides a systematic approach to troubleshoot and mitigate aggregation issues, with a focus on PROTACs incorporating PEG linkers.
Problem: Observed PROTAC Precipitation, High Polydispersity, or Loss of Activity
This is often indicative of aggregation. The following steps can help identify the cause and find a solution.
Step 1: Characterize the Aggregation
First, confirm and characterize the aggregation.
-
Visual Inspection: Check for visible precipitates in your sample.
-
Analytical Techniques: Employ analytical methods to quantify the extent of aggregation.
| Analytical Technique | Purpose | Typical Observations with Aggregation |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Increased particle size and high polydispersity index (PDI). |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Appearance of high molecular weight species or aggregates eluting earlier than the monomeric PROTAC.[1] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of molecules. | Can identify oligomeric species.[1] |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in cells. | A decrease in the thermal stabilization of the target protein may indicate reduced availability of soluble PROTAC.[2] |
| NanoBRET™ Target Engagement Assay | Measures target engagement in live cells. | Inconsistent or lower-than-expected target engagement can be a result of aggregation.[2][3] |
Step 2: Optimize the PROTAC Linker
The linker plays a critical role in the physicochemical properties of a PROTAC.[4][5][6]
-
Linker Length: The length of the PEG linker is a crucial parameter.[4][7]
-
Linker Composition and Rigidity:
-
Incorporate rigid moieties such as piperazine (B1678402), piperidine, or triazole rings into the linker.[8][9][10][11] This can pre-organize the PROTAC into a more favorable conformation for ternary complex formation and improve metabolic stability.[8][9]
-
Replace a portion of the hydrophilic PEG linker with more lipophilic groups like alkyl chains or aromatic rings to potentially improve cell permeability, but be mindful that this can sometimes decrease aqueous solubility.[8][12]
-
-
Linker Attachment Points: The points at which the linker is attached to the target protein binder and the E3 ligase ligand can influence stability.[8] Moving the attachment point away from solvent-exposed regions may reduce susceptibility to enzymatic degradation and aggregation.
Step 3: Employ Formulation Strategies
Proper formulation is key to preventing aggregation.[13][14][15]
-
Use of Excipients:
-
Solubilizing Agents: Employ excipients to enhance the solubility of your PROTAC.
-
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferential exclusion from the protein surface, promoting a more compact, stable state.[16][17] |
| Amino Acids | Glycine, Histidine, Arginine | Can interact with the PROTAC through hydrogen bonds and electrostatic interactions to improve solubility and prevent protein-protein interactions.[16][18] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent adsorption at interfaces, which can trigger aggregation.[16][17][18] |
| Polymers | Polyethylene Glycol (PEG) | Can be used as a formulation excipient to increase solubility.[18] |
-
Advanced Delivery Systems: For in vivo studies, consider advanced formulation strategies.
| Delivery System | Description |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Eudragit®) to prevent crystallization and enhance solubility.[19] |
| Lipid-Based Formulations | Includes self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and lipid nanoparticles (LNPs) that can encapsulate hydrophobic PROTACs.[13][15][20] |
| Polymeric Micelles/Nanoparticles | Self-assembling systems that can encapsulate the PROTAC, shielding it from the aqueous environment.[13][15] |
Step 4: Consider Alternative Degradation Technologies
If aggregation persists despite optimization, alternative approaches to targeted protein degradation might be suitable.
-
Hydrophobic Tagging (HyT): This technology utilizes a bifunctional molecule that links a target protein ligand to a hydrophobic moiety.[21][22] This mimics a misfolded protein, triggering its degradation through the chaperone-mediated ubiquitin-proteasome pathway.[23][24][25] HyTs can sometimes offer improved drug-like properties compared to PROTACs.[21]
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with PEG linkers aggregate?
A1: PROTACs are often large, complex molecules with high molecular weights and significant hydrophobicity, making them prone to poor aqueous solubility and aggregation.[19][20] While PEG linkers are incorporated to increase hydrophilicity and solubility, their flexibility can sometimes allow the PROTAC to adopt conformations that favor self-association and aggregation.[8][26]
Q2: How does the length of the PEG linker affect aggregation?
A2: The length of the PEG linker is a critical determinant of PROTAC efficacy and can influence aggregation.[4][7] An optimal length is required to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[4] Excessively long and flexible linkers can increase the likelihood of intramolecular folding and subsequent intermolecular aggregation.[4] Conversely, a linker that is too short may sterically hinder the formation of the ternary complex.[5]
Q3: Can modifying the chemical composition of the linker reduce aggregation?
A3: Yes, modifying the linker's composition is a key strategy. Incorporating rigid structural elements like piperazine or triazole rings can reduce conformational flexibility, which can help prevent aggregation and pre-organize the PROTAC for efficient ternary complex formation.[8][10] Adjusting the hydrophilicity/lipophilicity balance by introducing different chemical moieties can also impact solubility and aggregation.[8][12]
Q4: What are some simple formulation adjustments I can make in the lab to reduce aggregation?
A4: For in vitro experiments, you can try the following:
-
Adjusting pH and Buffer: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your PROTAC, as this can minimize charge repulsion and promote aggregation.
-
Adding Co-solvents: Small amounts of organic co-solvents like DMSO or ethanol (B145695) can help to solubilize hydrophobic PROTACs.
-
Including Excipients: As detailed in the troubleshooting guide, adding stabilizing excipients like sugars, amino acids, or non-ionic surfactants to your buffer can be very effective.[17][18]
Q5: When should I consider using an alternative technology like Hydrophobic Tagging?
A5: If you have extensively optimized the linker and formulation of your PROTAC and still face significant aggregation issues that hinder your research, it may be worthwhile to explore Hydrophobic Tagging (HyT).[21] This is particularly relevant if your target protein is known to be susceptible to misfolding or if you are struggling to achieve good cellular permeability with your PROTAC.[22]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to address PROTAC aggregation.
Caption: A workflow for troubleshooting PROTAC aggregation.
Signaling Pathway: PROTAC Mechanism of Action
Understanding the mechanism of action is crucial for troubleshooting. Aggregation can interfere with any of the steps outlined below.
Caption: The mechanism of PROTAC-induced protein degradation.
References
- 1. biopharma-asia.com [biopharma-asia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. scispace.com [scispace.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 21. Conversion of a PROTAC Mutant Huntingtin Degrader into Small-Molecule Hydrophobic Tags Focusing on Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]
- 25. chinesechemsoc.org [chinesechemsoc.org]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell permeability with Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating hydrophilic linkers like HO-Conh-C3-peg3-NH2.
Troubleshooting Guide
Problem: My PROTAC shows high biochemical potency but low cellular activity.
Possible Cause: Poor cell permeability is a common hurdle for PROTACs due to their large size and high polar surface area, which often places them outside the typical "Rule of Five" for drug-likeness.[1][2][3]
Troubleshooting Steps:
-
Confirm Cellular Entry and Target Engagement: It's crucial to determine if the PROTAC is entering the cell and binding to its intended target and E3 ligase.[4]
-
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon PROTAC binding in a cellular environment.[4]
-
NanoBRET™ Target Engagement Assays: A live-cell method to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase.
-
-
-
Assess Permeability with In Vitro Assays: Quantify the ability of your PROTAC to cross the cell membrane.
-
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to measure passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: Uses a monolayer of human intestinal cells to model drug absorption and efflux, accounting for both passive and active transport mechanisms.
-
-
-
Optimize PROTAC Physicochemical Properties: If poor permeability is confirmed, rational design and structural modifications can be employed to improve cellular uptake.
-
Strategies for Improvement:
-
Linker Modification: The linker plays a critical role in a PROTAC's physicochemical properties.
-
Reduce Hydrophilicity: While PEG linkers can enhance solubility, excessively long or polar linkers can hinder membrane crossing. Consider replacing the PEG moiety with a more lipophilic alkyl chain.
-
Introduce Rigidity: Incorporating rigid motifs like piperazine (B1678402) or piperidine (B6355638) into the linker can improve permeability.
-
-
Reduce Hydrogen Bond Donors (HBDs): High numbers of HBDs are detrimental to permeability. Replacing amide bonds with esters can reduce the HBD count.
-
Optimize Lipophilicity (LogP): A balance is necessary. While increased lipophilicity can aid membrane entry, excessive lipophilicity can lead to poor solubility or membrane retention.
-
-
Experimental Workflow for Troubleshooting PROTAC Permeability
Caption: A flowchart outlining the systematic approach to troubleshooting poor cell permeability of PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophilic this compound based PROTAC showing poor cell permeability?
A: The this compound linker, containing a polyethylene (B3416737) glycol (PEG) component, is designed to enhance aqueous solubility. However, the hydrophilic nature of PEG linkers can also increase the polar surface area of the PROTAC, which can hinder its ability to passively diffuse across the lipophilic cell membrane. The overall physicochemical properties of the entire PROTAC molecule, including the warhead and E3 ligase ligand, in combination with the linker, determine its permeability.
Q2: What is the optimal linker length for good cell permeability?
A: There is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair. Linkers that are too short may cause steric hindrance and prevent the formation of a stable ternary complex, while excessively long linkers can lead to reduced efficacy due to increased flexibility. For some systems, shorter linkers have been shown to improve permeability. However, the impact of linker length on permeability should be determined empirically for each PROTAC system.
Q3: Can active transport mechanisms be leveraged to improve the uptake of my PROTAC?
A: Yes, leveraging the cell's own transport machinery is a promising strategy. This can be achieved by conjugating the PROTAC to molecules that are substrates for cellular transporters, such as amino acid or glucose transporters. This approach facilitates active transport into the cell, bypassing the limitations of passive diffusion.
Q4: Are there alternative strategies to chemical modification for improving PROTAC delivery?
A: Yes, several advanced delivery strategies can be employed:
-
Prodrugs: The polar groups of a PROTAC can be masked with lipophilic moieties that are cleaved intracellularly, releasing the active PROTAC.
-
Nanoparticle-based delivery systems: Encapsulating PROTACs in nanoparticles can enhance their stability, solubility, and cellular uptake. This can involve physical encapsulation or chemical conjugation.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation.
Quantitative Data Summary
| Property | Impact on Permeability | General Trend/Observation | Citation(s) |
| Molecular Weight (MW) | Negative | Permeability generally decreases as MW increases, especially beyond 1000 Da. | |
| Polar Surface Area (PSA) | Negative | High PSA is a significant barrier to passive diffusion. | |
| Hydrogen Bond Donors (HBDs) | Negative | A higher number of HBDs correlates with lower permeability. | |
| Lipophilicity (cLogP) | Optimal Range | A balance is required; too low or too high cLogP can be detrimental. An ALogP below 5.0 may favor higher permeability. | |
| Linker Length (PEG) | System Dependent | Shorter PEG linkers can sometimes improve permeability, but this is not a universal rule. | |
| Linker Composition | Significant | Replacing flexible PEG linkers with more rigid alkyl or heterocyclic linkers can improve permeability. |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Phospholipid Solution: Dissolve a suitable phospholipid (e.g., lecithin (B1663433) in dodecane) to create the artificial membrane.
-
Coat Donor Plate: Add 5 µL of the phospholipid solution to the filter membrane of each well in a 96-well donor plate and allow it to impregnate for at least 5 minutes.
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with buffer to the final concentration. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient using the appropriate formula.
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It assesses both passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 18-21 days).
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve the PROTAC and control compounds in transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver compartments.
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Non-specific Binding of PEGylated PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG)ylated Proteolysis Targeting Chimeras (PROTACs). The focus is on identifying and mitigating non-specific binding to enhance the efficacy and selectivity of these therapeutic agents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PEGylated PROTACs, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: High background signal or off-target effects observed in cellular assays.
-
Question: My PEGylated PROTAC is showing activity against unintended targets or a high background signal in my cell-based assays. What are the likely causes and how can I troubleshoot this?
-
Potential Cause 1: Intrinsic Stickiness and Hydrophobicity. PROTACs, due to their bivalent nature and often high molecular weight, can exhibit non-specific binding to proteins and cellular components, driven by hydrophobic interactions.[1] The PEG linker, while intended to improve solubility, may not fully mitigate this issue.[2][3]
-
Solution:
-
Modify the Linker: Systematically vary the PEG linker length. Both excessively short and long linkers can lead to non-productive binding or steric hindrance.[4][5] Consider linkers with different compositions, such as incorporating more rigid or polar moieties to reduce non-specific hydrophobic interactions.[6][7][8]
-
Adjust Assay Conditions: Increase the salt concentration in your buffers to disrupt non-specific electrostatic interactions.[9] The addition of a non-ionic surfactant at a low concentration can help to disrupt hydrophobic interactions.[9] Including a blocking agent like Bovine Serum Albumin (BSA) in your assay buffers can also help to saturate non-specific binding sites.[9]
-
-
-
Potential Cause 2: Poor Cell Permeability Leading to Off-Target Accumulation. While PEGylation can enhance aqueous solubility, it can sometimes hinder passive cell permeability, leading to accumulation in cellular compartments where it might interact non-specifically.[2][10]
-
Solution:
-
Optimize Linker for Permeability: Synthesize PROTACs with linkers that balance hydrophilicity and hydrophobicity.[11] Alkyl chains or hybrid linkers can be explored to improve cell uptake.[10] The ability of a PROTAC to form folded conformations that shield polar surface area has been correlated with higher cell permeability.[2][3][12]
-
Assess Permeability: Utilize assays like the Caco-2 permeability assay to directly measure the cell permeability of your PROTACs.[10][13]
-
-
-
Issue 2: Inconsistent or non-reproducible degradation data.
-
Question: I am observing significant variability in the degradation of my target protein between experiments. Could non-specific binding be a contributing factor?
-
Potential Cause: Formation of Non-Productive Ternary Complexes. The flexibility of a PEG linker might allow for the formation of ternary complexes (Target Protein-PROTAC-E3 Ligase) that are not oriented correctly for efficient ubiquitination, leading to inconsistent degradation.[4][5]
-
Solution:
-
Evaluate Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the formation and stability of the ternary complex.[13][14] Live-cell assays like NanoBRET can also provide insights into ternary complex formation within a cellular context.[10][13][15]
-
Linker Rigidity: Experiment with more rigid linkers, such as those containing aromatic rings, spirocycles, or fused heterocycles, which can pre-organize the PROTAC into a more active conformation.[7][8]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
A1: The PEG linker in a PROTAC serves as a bridge connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[4][10] Its length, flexibility, and chemical composition are critical for facilitating the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[4][5][16] PEG linkers are often used to enhance the aqueous solubility and biocompatibility of the PROTAC molecule.[4][7]
Q2: How does the length of the PEG linker influence non-specific binding and PROTAC efficacy?
A2: The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair.[4][6]
-
Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[4]
-
Too long: An excessively long linker can lead to increased flexibility and a higher entropic penalty upon binding, potentially resulting in reduced potency and increased off-target effects due to non-productive binding.[5] Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[4]
Q3: Can the chemical composition of the linker, aside from its length, affect non-specific binding?
A3: Yes, the chemical composition of the linker plays a significant role. Replacing parts of a PEG linker with more rigid structures like piperazine, pyrimidine, or aromatic rings can reduce lipophilicity and non-specific binding.[7][8][11] The inclusion of polar groups can also improve solubility and reduce non-specific hydrophobic interactions.[6] Conversely, more hydrophobic linkers, like alkyl chains, can improve cell permeability but may also increase non-specific binding if not properly balanced.[11]
Q4: What are some key experimental techniques to assess the non-specific binding of my PEGylated PROTAC?
A4: Several techniques can be employed to evaluate non-specific binding:
-
Cellular Thermal Shift Assay (CETSA): This method can monitor the engagement of a PROTAC with its intended target and potentially identify off-target interactions in a cellular environment.[17]
-
Mass Spectrometry-based Proteomics: This global approach can identify unintended protein degradation, providing a broad view of off-target effects.[17]
-
Biophysical Binding Assays (SPR, ITC): These techniques can quantify the binding affinity of the PROTAC to its target and E3 ligase, as well as to other proteins, to assess specificity.[13][14]
-
Control Experiments: Using a non-binding epimer of the PROTAC or a PROTAC with a mutated E3 ligase ligand can help differentiate specific, mechanism-dependent degradation from non-specific effects.
Quantitative Data Summary
A direct quantitative comparison of non-specific binding across different PEGylated PROTACs is challenging due to variations in experimental conditions between studies. However, the following table summarizes key linker properties and their general impact on factors related to non-specific binding.
| Linker Property | General Impact on PROTAC Performance | Rationale |
| Linker Length | Optimal length is target-dependent; too short or too long can decrease efficacy and increase off-target effects.[4][5] | An optimal length is required to facilitate productive ternary complex formation without steric hindrance or excessive flexibility.[4][5] |
| Flexibility (e.g., PEG, alkyl chains) | Can be advantageous for adopting favorable conformations but may increase the risk of non-productive binding.[10] | Flexible linkers can adapt to the protein surfaces but may have a higher entropic penalty for binding.[5][10] |
| Rigidity (e.g., aromatic rings, spirocycles) | Can enhance selectivity and potency by pre-organizing the PROTAC into an active conformation.[7][8] | Reduces conformational freedom, potentially lowering the entropic penalty of binding and favoring a specific binding mode.[7] |
| Hydrophilicity (e.g., PEG) | Generally improves aqueous solubility but can decrease cell permeability.[7][10][11] | Increased polarity can reduce non-specific hydrophobic interactions but may hinder passage through the cell membrane.[2][3] |
| Hydrophobicity (e.g., alkyl chains) | Can improve cell permeability but may increase non-specific binding to hydrophobic pockets of off-target proteins.[11] | Enhances membrane traversal but can lead to "stickiness" and off-target interactions.[1] |
Experimental Protocols Overview
Detailed, step-by-step protocols are best sourced from the original research publications. Below is an overview of key experimental methodologies used to assess PROTAC function and specificity.
Western Blot for Protein Degradation
-
Principle: A widely used technique to measure the levels of a specific protein in cell lysates. A decrease in the protein of interest's band intensity after PROTAC treatment indicates degradation.[17]
-
General Workflow:
-
Treat cells with varying concentrations of the PEGylated PROTAC for a set time course.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.
-
Visualize and quantify the protein bands. A loading control (e.g., actin, tubulin) is essential for normalization.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Principle: A label-free technique to measure the binding affinity and kinetics between molecules in real-time. It can be used to assess binary (PROTAC-target, PROTAC-E3 ligase) and ternary complex formation.[13][14]
-
General Workflow:
-
Immobilize one binding partner (e.g., the target protein or E3 ligase) onto a sensor chip.
-
Flow a solution containing the other binding partner(s) (e.g., the PROTAC, or PROTAC pre-incubated with the third component) over the chip surface.
-
Detect changes in the refractive index at the surface, which are proportional to the mass bound.
-
Analyze the resulting sensorgrams to determine association (kon), dissociation (koff), and equilibrium dissociation constants (KD).
-
NanoBRET™ Target Engagement Assay
-
Principle: A live-cell, proximity-based assay that measures the engagement of a PROTAC with its target protein or E3 ligase inside the cell.[10][13][15] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer that binds to the same protein.
-
General Workflow:
-
Express the target protein or E3 ligase as a fusion with NanoLuc® luciferase in cells.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add the unlabeled PROTAC, which will compete with the tracer for binding to the NanoLuc®-fusion protein.
-
Measure the BRET signal. A decrease in the BRET signal indicates that the PROTAC is engaging the target protein.
-
This assay can provide an intracellular IC50 value, which reflects both target affinity and cell permeability.[18]
-
Visualizations
Caption: Mechanism of action for a PEGylated PROTAC.
Caption: Factors contributing to non-specific binding.
Caption: Workflow for mitigating non-specific binding.
References
- 1. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. promega.com [promega.com]
- 16. Targeted protein degradation | Revvity [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HO-Conh-C3-peg3-NH2 and Other Short PEG Linkers in PROTACs
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key strategy for therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the short polyethylene (B3416737) glycol (PEG) linker, HO-Conh-C3-peg3-NH2 , against other commonly used short PEG linkers, supported by available experimental data.
The Role of Short PEG Linkers in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the overall performance of the molecule. Short PEG linkers are frequently employed due to their ability to modulate a PROTAC's physicochemical properties, such as solubility and cell permeability, and to orient the target protein and E3 ligase for effective ternary complex formation. The length and composition of the linker are critical factors that influence the stability of this ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination is inefficient. Therefore, the selection of an appropriate linker is a key step in the optimization of a PROTAC's potency and pharmacokinetic profile.
Performance Comparison of Short PEG Linkers
The linker this compound is a component of the PROTAC degrader 22-SLF , which targets the FK506-binding protein 12 (FKBP12) for degradation by recruiting the E3 ligase FBXO22.[1][2] Experimental data for 22-SLF provides a benchmark for the performance of this specific linker in a PROTAC construct.
To provide a comparative context, the following table includes data for 22-SLF and representative data for PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4) using different short PEG linkers. It is important to note that the target protein and E3 ligase are different in these examples, and therefore, the data should be interpreted as illustrative of the general performance of these linker types rather than a direct comparison of their efficacy.
Table 1: Quantitative Performance of PROTACs with Different Short PEG Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| 22-SLF | FKBP12 | FBXO22 | This compound | 500[1][2] | ~89[1] |
| Representative PROTAC 1 | BRD4 | VHL | PEG2 | 500 | 55 |
| Representative PROTAC 2 | BRD4 | VHL | PEG3 | 55 | 85 |
| Representative PROTAC 3 | BRD4 | VHL | PEG4 | 20-250 | 70-95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data for representative PROTACs is compiled from various sources and is illustrative.
The data for 22-SLF indicates that the this compound linker is capable of facilitating potent protein degradation. The comparison with other short PEG linkers in the context of BRD4 degradation suggests that a PEG3 linker can be highly effective, and that linker length optimization is crucial for achieving high potency (lower DC50) and efficacy (higher Dmax).
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC performance. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
NanoBRET Ternary Complex Formation Assay
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
2. Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
3. PROTAC Treatment:
-
Treat the cells with varying concentrations of the PROTAC.
4. Luminescence and Fluorescence Measurement:
-
Add the Nano-Glo® substrate (for NanoLuc®) to the wells.
-
Measure both the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm) signals using a plate reader equipped with the appropriate filters.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
HiBiT Protein Degradation Assay
This is a quantitative, real-time method to measure protein degradation kinetics in living cells.
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line that stably expresses the LgBiT protein.
2. Cell Plating:
-
Plate the engineered cells in a 96- or 384-well plate.
3. PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations.
4. Luminescence Measurement:
-
Add a cell-permeable Nano-Glo® substrate.
-
Measure luminescence over time using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.
5. Data Analysis:
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC Evaluation Workflow
Conclusion
The linker is a critical component in the design of efficacious PROTACs. While direct comparative data for this compound against other short PEG linkers for the same target and E3 ligase combination is limited, the available information on the 22-SLF degrader demonstrates its utility in mediating potent protein degradation. The selection of an optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a series of linkers. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, enabling the rational design and optimization of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Goldilocks Dilemma: Optimizing PROTAC Efficacy Through Linker Length
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them. The linker is not a passive spacer but an active determinant of the PROTAC's success, with its length being a critical parameter that dictates the efficacy of protein degradation.[1][2][3][4]
An improperly sized linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the POI and the E3 ligase.[5] Conversely, an excessively long linker can result in a highly flexible and unstable complex, leading to inefficient ubiquitination of the target protein. This guide provides a comparative analysis of how linker length affects PROTAC performance, supported by experimental data and detailed methodologies, to assist researchers in the rational design of potent protein degraders.
The PROTAC Mechanism: A Linker-Dependent Pathway
PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC simultaneously binds to its target protein and an E3 ligase, forming a ternary complex. Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination acts as a molecular tag, marking the protein for recognition and degradation by the 26S proteasome, thereby eradicating it from the cell. The linker's role is central to this process, as it must orient the two proteins in a conformation that is productive for ubiquitination.
References
Validating Target Engagement for HO-Conh-C3-peg3-NH2 based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of PROTACs (Proteolysis Targeting Chimeras) utilizing the HO-Conh-C3-peg3-NH2 linker. We will delve into the specifics of "Degrader 22-SLF," a known PROTAC employing this linker, and present a comparative analysis with alternative linker strategies, supported by experimental data from relevant studies. This guide aims to equip researchers with the necessary information to design and execute robust target engagement validation experiments.
Introduction to this compound based PROTACs: The Case of Degrader 22-SLF
The this compound moiety is a hydrophilic, flexible linker used in the synthesis of PROTACs. Its polyethylene (B3416737) glycol (PEG) nature can enhance the solubility and cell permeability of the resulting PROTAC molecule. A notable example of a PROTAC utilizing this linker is Degrader 22-SLF.
Degrader 22-SLF Profile:
| Component | Description |
| Target Protein | FK506-binding protein 12 (FKBP12) |
| E3 Ligase Recruited | F-box protein 22 (FBXO22)[1][2][3] |
| Linker | This compound[4] |
| Reported Efficacy | DC50 of 0.5 µM and Dmax of ~89% for FKBP12 degradation in cellular assays.[5] |
The validation of target engagement for Degrader 22-SLF and other PROTACs is a critical step to confirm their mechanism of action, which relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Visualizing the PROTAC Mechanism and Experimental Workflow
Comparative Analysis of PROTAC Linkers
PEG linkers, like the one in Degrader 22-SLF, are the most common type used in PROTAC design, accounting for approximately 54% of reported PROTACs.
Table 1: Comparison of Different Linker Types for BRD4 Degradation
| Linker Type | Representative PROTAC | Target | E3 Ligase | DC50 | Dmax | Key Characteristics & Observations |
| PEG Linker | MZ1 | BRD4 | VHL | ~26 nM | >95% | Hydrophilic, flexible. Often shows good degradation efficacy. Length is a critical parameter to optimize. |
| Alkyl Linker | PROTACs with varying alkyl chain lengths have been synthesized for different targets. | BRD4 | CRBN | Variable | Variable | Hydrophobic, flexible. Can sometimes lead to poor solubility. Linker length is crucial; both too short and too long can be detrimental. |
| Rigid Linker | PROTACs incorporating piperazine (B1678402) or other cyclic structures. | BRD4 | CRBN | Variable | Variable | Conformational rigidity can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency. |
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) in 22Rv1 cells | Dmax (%) |
| Hypothetical PROTAC A | PEG3 | 50 | 85 |
| Hypothetical PROTAC B | PEG4 | 25 | 95 |
| Hypothetical PROTAC C | PEG5 | 15 | >98 |
| Hypothetical PROTAC D | PEG6 | 40 | 90 |
This is representative data synthesized from multiple sources to illustrate the concept of linker optimization.
The data suggests that there is an optimal linker length for effective degradation, a phenomenon often referred to as the "linker hook effect." A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the target and E3 ligase into productive proximity. The PEG3 component of the this compound linker in Degrader 22-SLF appears to be effective for the FKBP12-FBXO22 system, as evidenced by its sub-micromolar DC50 value.
Experimental Protocols for Target Engagement Validation
A multi-faceted approach is recommended to robustly validate the target engagement of a PROTAC. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is the most direct method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.01 to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., FKBP12). Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading. Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or a tag if the protein is overexpressed) to pull down the target and its interacting partners.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against the E3 ligase (e.g., FBXO22) and the target protein. The presence of the E3 ligase in the target protein pulldown indicates the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of the target protein upon PROTAC binding.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat them at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods. A shift in the melting curve of the target protein in the presence of the PROTAC indicates direct binding.
NanoBRET™ Target Engagement and Ternary Complex Assays
These are cell-based assays that use bioluminescence resonance energy transfer (BRET) to measure target engagement and ternary complex formation in real-time in living cells.
NanoBRET™ Target Engagement Assay Protocol:
-
Cell Engineering: Use cells expressing the target protein fused to a NanoLuc® luciferase.
-
Assay Setup: Add a fluorescent tracer that binds to the target protein and the PROTAC to the cells.
-
BRET Measurement: Measure the BRET signal. Competitive binding of the PROTAC to the target protein will displace the tracer, leading to a decrease in the BRET signal.
NanoBRET™ Ternary Complex Assay Protocol:
-
Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® labeled with a fluorescent ligand.
-
PROTAC Treatment: Add the PROTAC to the cells.
-
BRET Measurement: The formation of the ternary complex brings the NanoLuc® and the fluorescently labeled HaloTag® into close proximity, resulting in an increase in the BRET signal.
Biophysical Assays: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
These in vitro techniques provide quantitative data on the binding affinities and kinetics of the PROTAC to the target protein and the E3 ligase, as well as the thermodynamics of ternary complex formation.
Isothermal Titration Calorimetry (ITC) Protocol:
-
Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Titration: Titrate the PROTAC into the protein solution in the ITC cell and measure the heat changes upon binding. To study ternary complex formation, one protein can be pre-saturated with the PROTAC before titration with the second protein.
-
Data Analysis: Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions.
Surface Plasmon Resonance (SPR) Protocol:
-
Chip Preparation: Immobilize the target protein or the E3 ligase onto an SPR sensor chip.
-
Binding Analysis: Flow the PROTAC over the chip to measure the binary binding kinetics (kon and koff). For ternary complex analysis, flow a pre-mixed solution of the PROTAC and the second protein over the immobilized protein.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetic rate constants.
Logical Framework for Linker Selection
Conclusion
The validation of target engagement is a cornerstone of PROTAC development. For PROTACs based on the this compound linker, such as Degrader 22-SLF, a combination of cellular and biophysical assays is essential to confirm their mechanism of action and to understand the structure-activity relationships that govern their efficacy. While the PEG3 linker in Degrader 22-SLF has proven effective, comparative studies on other systems highlight the critical importance of linker optimization. By employing the detailed experimental protocols and the logical framework presented in this guide, researchers can systematically evaluate and refine their PROTAC designs, ultimately accelerating the development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
A Comparative Analysis of PROTACs with PEG vs. Alkyl Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker Chemistry for Enhanced PROTAC Performance
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical nature of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the most common choices for flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. This guide provides an objective comparison of PROTACs featuring these two linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
Executive Summary
The choice between a PEG and an alkyl linker is not trivial and significantly impacts a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficiency. PEG linkers are prized for their ability to enhance solubility and provide favorable conformational flexibility, while alkyl linkers are often synthetically more straightforward and can contribute to improved cell permeability due to their lipophilic nature. This guide will delve into a comparative analysis of these two linker types, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators for PROTACs, drawing from various studies to illustrate the influence of PEG versus alkyl linkers. It is important to note that the data presented is synthesized from multiple sources targeting the well-characterized bromodomain-containing protein 4 (BRD4) and may not represent a direct head-to-head comparison from a single study. Nevertheless, it provides valuable insights into the general performance characteristics of each linker type.
Table 1: In Vitro Degradation of BRD4
| Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line |
| PEG | ARV-825 (3-unit PEG) | <1 | >95% | 22Rv1 |
| PEG | dBET1 (4-unit PEG) | ~4 | >90% | HeLa |
| PEG | MZ1 (4-unit PEG) | ~25 | >90% | HeLa |
| Alkyl | Compound with 9-atom alkyl chain | Concentration-dependent decrease | Not specified | HEK293T |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | PROTACs with PEG Linkers | PROTACs with Alkyl Linkers |
| Solubility | Generally enhanced due to the hydrophilic nature of ethylene (B1197577) glycol units.[1] | Can be limited due to the hydrophobic nature of the alkyl chain. |
| Cell Permeability | Can be lower due to increased polarity, though the "chameleon effect" can sometimes enhance permeability. | Often higher due to increased lipophilicity. |
| Metabolic Stability | May be susceptible to oxidation of the ether linkages. | Generally more stable to oxidative metabolism. |
| In Vivo Efficacy | Favorable pharmacokinetics have been reported for several PEG-linked PROTACs. | Can exhibit good in vivo activity, but solubility can be a limiting factor. |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for meaningful comparisons. The following are detailed protocols for key experiments used to characterize and compare PROTACs with PEG and alkyl linkers.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol provides a general framework for the synthesis of a BRD4-targeting PROTAC, which can be adapted for both PEG and alkyl linkers.
A. Synthesis with a PEG Linker (Click Chemistry Approach)
-
Functionalization of Ligands:
-
Synthesize or procure a BRD4 ligand (e.g., JQ1) functionalized with an azide (B81097) group.
-
Synthesize or procure an E3 ligase ligand (e.g., pomalidomide) functionalized with a terminal alkyne.
-
-
Linker Preparation:
-
Utilize a commercially available bifunctional PEG linker containing an azide at one end and a reactive group (e.g., NHS ester) at the other.
-
-
Coupling Reaction:
-
React the azide-functionalized BRD4 ligand with the NHS ester end of the PEG linker via an amide bond formation.
-
Purify the resulting BRD4-linker intermediate.
-
-
Click Chemistry:
-
React the alkyne-functionalized E3 ligase ligand with the azide-terminated BRD4-linker intermediate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purify the final PROTAC product by preparative HPLC.
-
B. Synthesis with an Alkyl Linker (Amide Coupling Approach)
-
Functionalization of Ligands:
-
Synthesize or procure a BRD4 ligand (e.g., JQ1) with a carboxylic acid functional group.
-
Synthesize or procure an E3 ligase ligand (e.g., pomalidomide) with an amine functional group.
-
-
Linker Preparation:
-
Utilize a commercially available di-functional alkyl linker with an amine at one end and a carboxylic acid at the other (e.g., 6-aminohexanoic acid).
-
-
Stepwise Amide Coupling:
-
Protect the amine group of the alkyl linker.
-
Activate the carboxylic acid of the protected linker and react it with the amine group of the E3 ligase ligand.
-
Deprotect the amine group of the linker-E3 ligase conjugate.
-
Activate the carboxylic acid of the BRD4 ligand and react it with the deprotected amine of the linker-E3 ligase conjugate.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[2][3]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (PEG-linked and alkyl-linked) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curves.[2]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of PROTACs across a lipid membrane.[4]
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 20% lecithin (B1663433) in dodecane).
-
Compound Preparation: Prepare solutions of the PEG- and alkyl-linked PROTACs in a suitable buffer.
-
Assay Setup: Add buffer to the acceptor plate wells. Add the PROTAC solutions to the donor plate wells. Place the donor plate on top of the acceptor plate to create a "sandwich".
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 5 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each PROTAC.
Protocol 4: NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target protein within living cells.
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.
-
Tracer Addition: Add a fluorescently labeled tracer that binds to the target protein to the cells.
-
PROTAC Treatment: Add varying concentrations of the PEG- and alkyl-linked PROTACs to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.
-
Data Analysis: Generate dose-response curves to determine the intracellular affinity (IC50) of each PROTAC for the target protein.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
References
The Amide Moiety in HO-CONH-C3-PEG3-NH2 Linkers: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the judicious selection of linker chemistry is a cornerstone of designing effective targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The HO-CONH-C3-PEG3-NH2 linker, which incorporates a central amide (CONH) group, is a bifunctional building block utilized in the synthesis of targeted protein degraders.[1][2] This guide provides an objective comparison of the amide-based linker's performance against common alternatives, supported by experimental data, to inform rational drug design.
The stability and physicochemical properties of the linker are critical determinants of a drug conjugate's success, influencing its stability in circulation, cell permeability, and the efficient release of its payload at the target site.[3] The amide bond is a prevalent feature in many linkers due to its relative stability and synthetic accessibility. However, its impact on properties like cell permeability and metabolic stability has prompted investigations into alternative functional groups. This guide will focus on comparing the amide group within a PEGylated linker framework to two prominent alternatives: esters and triazoles.
Comparative Analysis of Linker Performance: Amide vs. Ester and Triazole
The decision to incorporate an amide, ester, or triazole group into a linker can significantly alter the performance of the resulting drug conjugate. The following tables summarize quantitative data from studies on linkers with these varying functional groups, focusing on key performance indicators for PROTACs.
Table 1: Amide vs. Ester Linker in PROTACs - Impact on Permeability and Degradation
A key challenge in the development of PROTACs is achieving sufficient cell permeability. A study directly comparing amide- and ester-linked BET degraders revealed that the bioisosteric replacement of an amide with a less polar ester can lead to improved physicochemical properties and bioactivity.
| Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) | Brd4 Degradation (DC₅₀, nM) | Key Findings |
| Amide-Linked PROTAC | Lower | Higher (Less Potent) | Amide bond can lead to lower cellular permeability. |
| Ester-Linked PROTAC | Higher | Lower (More Potent) | Ester-PROTACs were more potent degraders due to greater cell permeability. |
Data synthesized from published literature comparing analogous PROTACs where the primary difference is the amide or ester linkage.
Table 2: Amide vs. Triazole Linker in PROTACs - Physicochemical and Biological Activity
Triazole rings, formed via "click chemistry," are considered excellent bioisosteres for amide bonds due to their high stability. Studies have shown that the inclusion and positioning of a rigid triazole moiety can be used to tune a degrader's properties.
| Linker Feature | Impact on Physicochemical Properties | Impact on Biological Activity | Key Findings |
| Amide Group | Can contribute to lower permeability and poor ADME properties. | Potency is influenced by overall molecular properties. | The amide bond is enzymatically more labile in vivo compared to a triazole ring. |
| Triazole Ring | Can be used to tune aqueous solubility and lipophilicity by varying its position within the linker. | The position of the triazole can significantly impact the potency of the degrader. | Triazole linkers are metabolically stable and can help reduce oxidative degradation. |
This table provides a qualitative comparison based on findings from multiple studies on PROTAC linker design.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the performance of drug linkers.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a drug conjugate and the rate of premature payload release in plasma.
Methodology:
-
The drug conjugate is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from various species (e.g., human, mouse) at 37°C.
-
Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72 hours).
-
Plasma proteins are precipitated using an organic solvent like acetonitrile.
-
The supernatant, containing the free payload, is collected after centrifugation.
-
The amount of intact conjugate and released payload is quantified using methods such as LC-MS/MS.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a compound, providing an indication of its potential for cellular uptake.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The compound of interest is added to the donor wells.
-
The acceptor plate, containing buffer, is placed in contact with the donor plate.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
-
The permeability coefficient (Pₑ) is calculated based on the rate of compound diffusion across the artificial membrane.
Cellular Degradation Assay (DC₅₀ Determination)
Objective: To determine the potency of a PROTAC in degrading its target protein within a cellular context.
Methodology:
-
Cancer cell lines (e.g., HEK293) are treated with a range of concentrations of the PROTAC for a specific duration (e.g., 4 hours).
-
Following treatment, the cells are lysed to extract proteins.
-
The levels of the target protein (e.g., Brd4) are quantified using techniques such as Western blotting or targeted proteomics.
-
The DC₅₀ value, which is the concentration of the PROTAC that results in 50% degradation of the target protein, is calculated from the dose-response curve.
Visualizing the Impact of Linker Choice
The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Amide-to-ester substitution enhances PROTAC permeability and potency.
Caption: Workflow for the comparative evaluation of drug linkers.
Conclusion
The choice of functional group within a linker is a critical decision in the design of targeted therapies. While the amide bond in linkers like this compound offers a degree of stability, experimental evidence suggests that it can negatively impact cell permeability, particularly in "beyond Rule of 5" molecules like PROTACs. The substitution of the amide with an ester has been shown to enhance permeability and, consequently, the degradation potency of PROTACs. Similarly, the incorporation of a highly stable triazole ring provides another viable strategy to modulate the physicochemical properties and biological activity of the linker.
The rational design of linkers, informed by comparative experimental data, is paramount for optimizing the therapeutic potential of next-generation drug conjugates. A systematic evaluation of linker composition, including the central connecting group, is essential for achieving the desired balance of stability, permeability, and target engagement.
References
Evaluating Ternary Complex Stability: A Comparative Guide to Linker Optimization
For researchers, scientists, and drug development professionals, the stability of the ternary complex—comprising a target protein, a novel therapeutic modality, and an E3 ligase—is a critical determinant of therapeutic efficacy. This guide provides a comprehensive comparison of different linkers used in these constructs, supported by experimental data, to inform the rational design of potent and selective protein degraders.
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. At the heart of this strategy lies the formation of a stable ternary complex, which brings a target protein in proximity to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties of the therapeutic molecule plays a pivotal role in the stability and productivity of this complex. Its length, composition, and rigidity can profoundly influence the overall efficacy of the degrader.
The Impact of Linker Properties on Ternary Complex Stability and Degradation Efficacy
The optimal linker is not merely a passive tether but an active contributor to the formation of a productive ternary complex. An ideal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination. Conversely, a poorly designed linker can introduce steric hindrance or conformational constraints that destabilize the complex and reduce degradation efficiency.[1]
Linker Length
The length of the linker is a crucial parameter that dictates the distance and orientation between the target protein and the E3 ligase.[2] A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long and flexible linker might lead to non-productive binding modes and an unstable ternary complex.[3]
Systematic studies have demonstrated a clear "sweet spot" for linker length for various targets. For instance, in the degradation of estrogen receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[3] Similarly, for the degradation of TANK-binding kinase 1 (TBK1), linkers between 12 and 29 atoms were effective, with a 21-atom linker exhibiting the highest potency.[4]
Linker Composition
The chemical makeup of the linker influences key physicochemical properties of the degrader, such as solubility, cell permeability, and metabolic stability. Common linker types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures.
-
PEG Linkers: Known for their hydrophilicity and biocompatibility, PEG linkers can enhance the solubility of the degrader molecule.[5]
-
Alkyl Chains: These flexible linkers are synthetically accessible and have been widely used in early degrader design.[4]
-
Rigid Linkers: More rigid linkers, incorporating elements like alkynes or cyclic structures, can pre-organize the molecule into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.
Quantitative Comparison of Linker Performance
The efficacy of a protein degrader is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies comparing the performance of different linkers.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | < 1000 | > 80 | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 | |
| ERα | PEG | 12 | > 1000 | < 20 |
| PEG | 16 | 10 | > 95 | |
| PEG | 20 | 100 | ~80 | |
| BTK | PEG | 11 | ~100 | ~90 |
| PEG | 15 | 1-40 | > 95 | |
| PEG | 18 | ~50 | ~90 |
Experimental Protocols for Evaluating Ternary Complex Stability
A variety of biophysical and cellular assays are employed to characterize the formation and stability of the ternary complex. These methods provide critical data on binding affinities, kinetics, and the overall thermodynamics of the interaction, guiding the optimization of linker design.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the real-time interaction between molecules. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of both binary (degrader-protein) and ternary complex formation.[]
Protocol for Ternary Complex Analysis using SPR:
-
Immobilization: Covalently couple the E3 ligase to the sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of the degrader at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the degrader.
-
Data Acquisition: Flow these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. The cooperativity factor (α), which indicates the extent to which the target protein enhances the degrader's affinity for the E3 ligase, can be calculated by dividing the binary KD by the ternary KD.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8]
Protocol for Ternary Complex Analysis using ITC:
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and degrader in an identical, well-matched buffer to minimize heats of dilution.[9]
-
Binary Titrations:
-
Titrate the degrader into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the degrader into the target protein solution to determine the other binary binding parameters.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the degrader into this pre-formed binary complex.
-
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the apparent KD for ternary complex formation. The cooperativity factor can be calculated from the binary and ternary binding affinities.[10]
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique that measures the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions in real-time. It is particularly useful for kinetic analysis of protein-protein and protein-small molecule interactions.[11]
Protocol for Ternary Complex Analysis using BLI:
-
Immobilization: Immobilize a biotinylated E3 ligase onto streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Association: Move the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the degrader.
-
Dissociation: Transfer the biosensors back to the assay buffer to monitor the dissociation of the complex.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the kinetic rate constants (kon, koff) and the equilibrium dissociation constant (KD).[12]
NanoBRET™ Assay (Live-Cell Analysis)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection of protein-protein interactions within living cells. This provides a more physiologically relevant assessment of ternary complex formation.[13]
Protocol for Live-Cell Ternary Complex Analysis using NanoBRET™:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase fused to HaloTag® (the acceptor).
-
Compound Treatment: Treat the transfected cells with serial dilutions of the degrader. To isolate ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[14]
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plotting this ratio against the degrader concentration allows for the determination of the EC50 for ternary complex formation.[14]
Visualizing the Pathways and Workflows
To better understand the processes involved in evaluating ternary complex stability, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. benchchem.com [benchchem.com]
Navigating the PROTAC Landscape: A Comparative Guide to E3 Ligase Ligand Efficiency
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase ligand is a critical juncture in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide offers an objective comparison of the degradation efficiency of PROTACs employing various E3 ligase ligands, supported by experimental data, detailed methodologies, and visual workflows to inform rational PROTAC design.
PROTACs are innovative heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of a ligand that binds the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] While the human genome encodes over 600 E3 ligases, a limited number have been predominantly exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide focuses on a comparative analysis of the most prominent E3 ligases utilized in PROTAC design: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).
Performance Snapshot: Comparing Degradation Efficiency
The efficacy of a PROTAC is quantitatively assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The choice of E3 ligase can significantly influence these parameters, impacting the overall potency and effectiveness of the PROTAC.
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective on their degradation efficiency.
| Target Protein | E3 Ligase Ligand | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12D | VHL | PROTAC KRAS G12D degrader 1 | SNU-1 | 19.77 | >95 | |
| VHL | PROTAC KRAS G12D degrader 1 | HPAF-II | 52.96 | Not Reported | ||
| VHL | PROTAC KRAS G12D degrader 1 | AGS | 7.49 | >95 | ||
| VHL | PROTAC KRAS G12D degrader 1 | PANC 04.03 | 87.8 | Not Reported | ||
| Note: | CRBN-based KRAS G12D degraders have been reported to be more challenging to develop, though recent advancements show promise. |
| Target Protein | E3 Ligase Ligand | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | VHL | ARD-266 | LNCaP | 0.5 | >90 | |
| VHL | ARD-266 | VCaP | 1.0 | >90 | ||
| MDM2 | Nutlin-based | LNCaP | Weak potency | - | ||
| IAP | SNIPER-1 | LNCaP | Effective at 3 µM | - |
| Target Protein | E3 Ligase Ligand | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BCL-XL | IAP | 8a | MyLa 1929 | Potent | Efficient | |
| Note: | CRBN-based PROTACs showed limited degradation in this cell line due to low CRBN expression. |
| Target Protein | E3 Ligase Ligand | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | MZ1 | HeLa | - | - | |
| CRBN | dBET6 | - | - | - | ||
| MDM2 | A1874 | Multiple | Nanomolar | >98 | ||
| KEAP1 | MS83 | MDA-MB-468 | < 500 | - |
In-Depth Look at E3 Ligase Ligands
Cereblon (CRBN)
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
-
Advantages: CRBN is a widely expressed E3 ligase, and its ligands are well-characterized with established chemistry, making them a popular choice for PROTAC design. CRBN-based PROTACs have demonstrated high degradation efficiency for a broad range of target proteins.
-
Disadvantages: The broad substrate scope of CRBN can lead to off-target degradation of endogenous proteins, such as zinc-finger transcription factors, which can result in immunological side effects.
von Hippel-Lindau (VHL)
VHL is another extensively used E3 ligase in PROTAC development, with its ligands often based on a hydroxyproline (B1673980) scaffold.
-
Advantages: VHL-recruiting PROTACs often exhibit high selectivity due to a more enclosed binding pocket for its ligands. Current research suggests that VHL-recruiting PROTACs are generally more efficient at degrading certain challenging targets like KRAS mutants compared to their CRBN counterparts.
-
Disadvantages: VHL expression can be low in certain tissues and tumor types, which may limit the efficacy of VHL-based PROTACs in those contexts. The ligands can also be larger and have poorer cell permeability compared to some CRBN ligands.
Inhibitor of Apoptosis Proteins (IAPs)
IAP family members, such as cIAP1 and XIAP, represent an alternative class of E3 ligases for PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
-
Advantages: IAP-based PROTACs can be effective in cell lines where CRBN or VHL expression is low, offering a valuable strategy to overcome potential resistance mechanisms.
-
Disadvantages: The development of potent and selective IAP-recruiting PROTACs is an active area of research, and their application is less established compared to CRBN and VHL.
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an E3 ligase best known for its role in regulating the tumor suppressor p53.
-
Advantages: Recruiting MDM2 can offer a dual mechanism of action: degradation of the target protein and stabilization of p53, which can lead to synergistic antiproliferative effects in cancer cells with wild-type p53.
-
Disadvantages: MDM2-recruiting PROTACs have shown relatively weak degradation potency for some targets compared to those utilizing CRBN or VHL.
Experimental Protocols for Assessing Degradation Efficiency
The determination of a PROTAC's degradation efficiency is a critical step in its development and characterization. Western blotting is a widely used and reliable technique for quantifying the levels of a target protein in cells following PROTAC treatment.
Western Blot Protocol for PROTAC-Induced Degradation
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, the membrane is also probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
7. Detection and Data Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Conclusion: A Strategic Choice
The selection of an E3 ligase ligand is a pivotal decision in the design of a successful PROTAC. There is no one-size-fits-all answer, and the optimal choice depends on a multitude of factors including the target protein, the cellular context, and the desired therapeutic window. CRBN and VHL remain the workhorses of the field, each offering a unique set of advantages and disadvantages. The expanding repertoire of E3 ligase ligands, including those for IAPs and MDM2, provides valuable alternatives, especially for targets that are challenging to degrade with the more established recruiters. A thorough understanding of the properties of each E3 ligase and a systematic experimental evaluation are crucial for the development of next-generation protein degraders.
References
A Comparative Analysis of the Pharmacokinetic Properties of PEGylated versus Non-PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteolysis Targeting Chimeras (PROTACs) with and without Polyethylene Glycol (PEG) Linkers, Supported by Preclinical Experimental Data.
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of PROTACs, focusing on the impact of PEGylation. The inclusion of PEG linkers in PROTAC design is a common strategy to modulate their physicochemical properties and, consequently, their absorption, distribution, metabolism, and excretion (ADME) profiles. Here, we compare the pharmacokinetic properties of a well-characterized PEGylated PROTAC, MZ1 , and a notable non-PEGylated PROTAC, ARV-771 , both of which target the Bromodomain-containing protein 4 (BRD4).
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of the PEGylated BRD4-targeting PROTAC MZ1 and the non-PEGylated BRD4-targeting PROTAC ARV-771 in preclinical mouse models. These parameters are essential for evaluating and comparing the in vivo behavior of these molecules.
| Parameter | PEGylated PROTAC (MZ1) | Non-PEGylated PROTAC (ARV-771) | Reference |
| Dose & Route | 5 mg/kg IV | 1 mg/kg IV | [1] |
| Cmax | - | - | [1] |
| Tmax | - | - | [1] |
| AUC | 3,760 nM·h | 0.70 µM·h | [1] |
| Clearance (CL) | 20.7% of liver blood flow | 24.0 mL/min/kg | [1] |
| Volume of Distribution (Vss) | 0.38 L/kg | 5.28 L/kg | [1] |
| Half-life (t1/2) | 1.04 h | - | [1] |
| Dose & Route | 5 mg/kg SC | 10 mg/kg SC | [1][2] |
| Cmax | 2,070 nM | 1.73 µM | [1][2] |
| Tmax | 0.5 h | 1.0 h | [1][2] |
| AUC | - | 7.3 µM·h | [2] |
| Half-life (t1/2) | 2.95 h | - | [1] |
| Bioavailability (F) | - | 100% | [1] |
IV: Intravenous, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Bioavailability.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of PEGylated and non-PEGylated PROTACs.
In Vivo Pharmacokinetic Studies in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC in a mouse model.
1. Animal Models:
-
Male CD-1 or BALB/c mice, typically 8-12 weeks old, are used.
-
Animals are housed in a controlled environment with a standard diet and water available ad libitum.
2. Compound Formulation and Administration:
-
Intravenous (IV): PROTACs are typically formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection into the tail vein.[1]
-
Subcutaneous (SC): For subcutaneous administration, PROTACs can be formulated in a vehicle like 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The formulation is injected under the skin, typically in the flank region.
3. Blood Sampling:
-
Serial blood samples (approximately 30 µL) are collected from each mouse at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Blood is collected via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the PROTAC are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
An internal standard is used to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is used to predict passive, transcellular permeability of a compound.
1. Materials:
-
96-well filter plates with a PVDF membrane.
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound and control compounds.
2. Procedure:
-
The filter membrane of the donor plate is coated with the phospholipid solution to form an artificial membrane.
-
The acceptor wells are filled with PBS.
-
The test compound is dissolved in PBS and added to the donor wells.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 5 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
where [C_A] is the compound concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Western Blot Analysis for BRD4 Degradation
This protocol details the quantification of BRD4 protein levels in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human cancer cell lines like 22Rv1) in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for BRD4 overnight at 4°C. Antibodies for downstream targets like c-Myc and PARP, as well as a loading control (e.g., GAPDH or β-actin), are also used on separate blots or after stripping.[2][3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The level of protein degradation is determined by normalizing the BRD4 band intensity to the loading control and comparing it to the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of PROTAC-mediated BRD4 degradation and the general experimental workflow for evaluating PROTAC efficacy.
References
A Comparative Analysis of HO-Conh-C3-peg3-NH2 and Alternative PROTAC Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Once viewed as a simple spacer, the linker's composition, length, and rigidity are now understood to profoundly influence the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comparative analysis of the HO-Conh-C3-peg3-NH2 linker and other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies to aid researchers in the rational design of novel protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's role extends beyond merely tethering the two ligands; it dictates the spatial orientation and proximity of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.
The this compound linker is a hydrophilic linker containing a three-unit polyethylene (B3416737) glycol (PEG) chain, flanked by amide and alkyl functionalities. The PEG component is known to enhance the solubility and cell permeability of PROTAC molecules, addressing a common challenge in their development. The amide groups can participate in hydrogen bonding, potentially stabilizing the ternary complex, while the propyl (C3) group provides a degree of conformational flexibility.
Case Study: Degradation of FKBP12
To illustrate the performance of the this compound linker, we will consider the PROTAC degrader 22-SLF . This molecule utilizes the this compound linker to connect a ligand for the FK506-binding protein 12 (FKBP12) to a recruiter of the F-box protein 22 (FBXO22) E3 ligase. Experimental data has shown that 22-SLF effectively degrades FKBP12 with a half-maximal degradation concentration (DC50) of 0.5 µM and a maximum degradation (Dmax) of approximately 89% .
Comparative Analysis with Other Linker Types
To provide a comparative context, we will examine data from other PROTACs targeting the same protein, FKBP12, but with different linker architectures. Due to the limited availability of direct comparative studies for FKBP12 with varied linkers, we will also draw upon illustrative examples from other well-studied targets like BRD4 to highlight the impact of linker composition.
Alkyl Linkers
Alkyl chains are a common choice for PROTAC linkers due to their synthetic accessibility. They are typically more hydrophobic than PEG linkers, which can sometimes enhance cell permeability but may also lead to lower solubility.
PEG Linkers of Varying Lengths
The length of the PEG linker significantly impacts the geometry of the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the POI and E3 ligase into productive proximity.
-
Illustrative Example (BRD4 Target): A study comparing a series of BRD4-targeting PROTACs with PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6) demonstrated that the PEG5 linker yielded the optimal degradation potency. This highlights the necessity of fine-tuning the linker length for each specific target and E3 ligase pair.
The table below summarizes the performance of 22-SLF and provides a template for comparing it with other hypothetical or experimentally validated PROTACs with different linkers targeting FKBP12.
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (µM) | Dmax (%) |
| 22-SLF | This compound | FKBP12 | FBXO22 | 0.5 | ~89 |
| Hypothetical PROTAC A | Alkyl Chain (e.g., C8) | FKBP12 | VHL | - | - |
| Hypothetical PROTAC B | Longer PEG Chain (e.g., PEG6) | FKBP12 | CRBN | - | - |
Signaling Pathways and Experimental Workflows
To understand the biological context of FKBP12 degradation and the methodologies used to assess PROTAC efficacy, the following diagrams are provided.
Safety Operating Guide
Personal protective equipment for handling HO-Conh-C3-peg3-NH2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with HO-Conh-C3-peg3-NH2. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar PEGylated molecules and compounds containing amine and carboxylic acid functional groups. A conservative approach to handling is strongly advised.
Potential Hazards
The primary potential hazards associated with this compound are derived from its constituent functional groups:
-
Amine Group (-NH2): Amine compounds can be corrosive, irritants to the skin and eyes, and may cause respiratory irritation.[1][2] Some amines can be toxic if ingested or absorbed through the skin.
-
Carboxylic Acid Group (-COOH): While generally less hazardous than strong mineral acids, carboxylic acids can be irritants to the skin and eyes.
-
PEG Linker (-peg3-): Polyethylene glycol itself is generally considered to have low toxicity and is biodegradable.[3] However, the overall hazard profile of the molecule is determined by its functional groups.
Based on SDSs for similar compounds, potential hazards may include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[1] | To protect eyes from splashes and aerosols. |
| Skin Protection | A standard laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1] Closed-toe shoes and long pants are mandatory.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1] | To avoid respiratory irritation from potential fumes or dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.
-
Have a chemical spill kit appropriate for amines readily available.[2]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Compound:
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a final wipe-down with a neutral detergent solution.
-
Properly doff PPE, removing gloves first using a technique that avoids skin contact with the outer contaminated surface.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[2]
-
-
Waste Disposal:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
